Phenserine
描述
a carbamate analog of physostigmine; a long-acting inhibitor of cholinesterase
属性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFNBQPZCRWQP-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906018 | |
| Record name | Phenserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101246-66-6, 159652-53-6 | |
| Record name | (-)-Phenserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenserine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUNTANETAP, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenserine: A Dual-Mechanism Investigational Drug for Neurodegenerative Disease
An In-depth Technical Guide on its Cholinergic and Non-Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Phenserine is a synthetic physostigmine derivative that has been extensively investigated as a potential therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative disorders. It exhibits a dual mechanism of action, engaging both cholinergic and non-cholinergic pathways to exert its neuroprotective and cognitive-enhancing effects. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Cholinergic Pathway: Acetylcholinesterase Inhibition
This compound's primary cholinergic action is the selective, reversible, and non-competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against AChE and its selectivity over butyrylcholinesterase (BChE) have been quantified in several studies. The following table summarizes key inhibitory constants.
| Parameter | Enzyme Source | Value | Reference(s) |
| IC50 | Human Erythrocyte AChE | 22 nM | [3] |
| Human Erythrocyte AChE | 45.3 nM | [4] | |
| Electrophorus electricus AChE | 13 nM | [5] | |
| IC50 | Human Plasma BChE | 1560 nM | [3] |
| Ki | Human Erythrocyte AChE | 48 nM | [4] |
| Electrophorus electricus AChE | 0.39 µM (competitive), 0.21 µM (uncompetitive) | [5] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity of this compound is typically performed using the colorimetric method developed by Ellman.[5][6]
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[6]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare all reagent solutions in phosphate buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE solution
-
DTNB solution
-
This compound solution (or vehicle for control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of the Cholinergic Pathway of this compound
Caption: this compound inhibits AChE, increasing acetylcholine levels in the synapse.
Non-Cholinergic Pathways: Beyond Cholinesterase Inhibition
This compound's therapeutic potential is significantly enhanced by its engagement of multiple non-cholinergic pathways that are implicated in the pathophysiology of neurodegenerative diseases.
Regulation of Amyloid Precursor Protein (APP) Expression
A key non-cholinergic mechanism of this compound is its ability to reduce the levels of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains. This compound achieves this by inhibiting the translation of the amyloid precursor protein (APP) mRNA.[2][7] This action is independent of its AChE inhibitory activity.[7]
Mechanism: this compound interacts with a specific iron-responsive element-like motif within the 5'-untranslated region (5'-UTR) of the APP mRNA.[7] This interaction impedes the translation of the mRNA into APP, thereby reducing the precursor pool for Aβ generation.
Diagram of APP Translation Regulation by this compound
Caption: this compound binds to the 5'-UTR of APP mRNA, inhibiting its translation.
Experimental Protocol: Luciferase Reporter Assay for APP 5'-UTR Activity
This assay is used to confirm that this compound's effect on APP is mediated through the 5'-UTR of its mRNA.
Principle: A reporter construct is created where the 5'-UTR of APP mRNA is cloned upstream of a luciferase reporter gene. The activity of luciferase is then used as a readout for the translational efficiency of the 5'-UTR. A reduction in luciferase activity in the presence of this compound indicates that the drug inhibits translation via this region.[8]
Materials:
-
Mammalian cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Luciferase reporter plasmid containing the APP 5'-UTR
-
Control luciferase plasmid (without the APP 5'-UTR)
-
Transfection reagent
-
This compound solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the APP 5'-UTR luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization of transfection efficiency).
-
After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle.
-
Following the treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect of the drug on APP 5'-UTR-mediated translation.
Neuroprotective and Neurotrophic Pathways
This compound also exhibits significant neuroprotective and neurotrophic properties, which are crucial for mitigating the neuronal cell death characteristic of neurodegenerative diseases. These effects are mediated, at least in part, through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways.[9]
Mechanism: The activation of the PKC/ERK pathway by this compound leads to a cascade of downstream events that promote cell survival and inhibit apoptosis. This includes:
-
Increased expression of anti-apoptotic proteins: this compound has been shown to upregulate the expression of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[9][10]
-
Decreased expression of pro-apoptotic proteins: Conversely, it reduces the levels of activated caspase-3, a critical executioner caspase in the apoptotic cascade.[9][10]
-
Enhanced production of neurotrophic factors: this compound treatment has been associated with an increase in the levels of Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[9][10]
Diagram of this compound's Neuroprotective Signaling Pathway
Caption: this compound promotes neuroprotection via the PKC/ERK pathway.
Experimental Protocols for Assessing Neuroprotection
A. Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., hydrogen peroxide, Aβ peptide)
-
This compound solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxin to the wells (except for the control wells).
-
After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).
B. Western Blot Analysis for Apoptotic and Neurotrophic Markers
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the quantification of changes in the expression levels of proteins such as Bcl-2, cleaved caspase-3, and BDNF in response to this compound treatment.[13][14]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-BDNF, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound and/or a neurotoxin.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound represents a multifaceted investigational drug with a unique dual mechanism of action that targets both the cholinergic deficits and the underlying pathological cascades of neurodegenerative diseases. Its ability to enhance cholinergic signaling through AChE inhibition, coupled with its non-cholinergic effects of reducing Aβ production and promoting neuronal survival, underscores its potential as a disease-modifying therapy. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate and build upon the promising preclinical and clinical findings for this compound and related compounds in the quest for effective treatments for Alzheimer's disease and other neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Phenserine: A Technical Guide to its Neuroprotective and Neurotrophic Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenserine is a synthetic phenylcarbamate derivative of physostigmine investigated for the treatment of Alzheimer's disease (AD). It exhibits a dual mechanism of action, combining acetylcholinesterase (AChE) inhibition with non-cholinergic neuroprotective and neurotrophic effects. This technical guide provides an in-depth overview of this compound's core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary non-cholinergic actions include the modulation of amyloid precursor protein (APP) synthesis at the post-transcriptional level, leading to reduced amyloid-beta (Aβ) peptide levels. Furthermore, this compound promotes neuronal survival and growth by activating critical signaling cascades and increasing levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF).
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to address both symptomatic and underlying pathological aspects of neurodegeneration through two distinct pathways.[1]
-
Cholinergic Mechanism: As a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), this compound increases the availability of acetylcholine in the synaptic cleft.[1][2] This action helps to ameliorate the cholinergic deficit characteristic of Alzheimer's disease, thereby providing symptomatic improvement in cognitive functions.[1]
-
Non-Cholinergic Mechanisms: Independent of its AChE inhibitory activity, this compound confers neuroprotection and neurotrophism by:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Phenserine: A Dual-Function Acetylcholinesterase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenserine, a synthetic phenylcarbamate derivative of physostigmine, has been a subject of extensive research for its potential therapeutic application in Alzheimer's disease (AD). Its pharmacodynamic profile is distinguished by a dual mechanism of action, functioning as a potent, selective, and pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and as a modulator of amyloid precursor protein (APP) synthesis.[1][2][3] This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its enzymatic inhibition, impact on amyloidogenic pathways, and the experimental methodologies used for its characterization.
Cholinergic Mechanism: Acetylcholinesterase Inhibition
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[5] This is a key therapeutic strategy for AD, which is characterized by a deficit in cholinergic function.
Binding and Inhibition Kinetics
This compound is a potent inhibitor of AChE.[5] Studies have characterized its inhibition as being of a mixed-type (competitive and uncompetitive) or non-competitive nature.[6] It docks within the 20 Å deep gorge of the AChE active site.[7] The phenylcarbamate moiety is positioned to allow for the nucleophilic attack by Serine 203 in the catalytic triad.[7] While its plasma half-life is short, the inhibition of AChE is long-lasting due to a slow dissociation rate from the enzyme, a characteristic described as pseudo-irreversible.[1]
Selectivity
This compound exhibits significant selectivity for AChE over butyrylcholinesterase (BuChE), with a greater than 50-fold higher activity against AChE.[5][8] This selectivity is advantageous as it minimizes potential side effects associated with the inhibition of BuChE.[5]
Quantitative Data on AChE Inhibition
The following table summarizes the key quantitative parameters of this compound's interaction with cholinesterases.
| Parameter | Enzyme Source | Value | Reference(s) |
| IC₅₀ | Human Erythrocyte AChE | 22 nM | [1] |
| Human Erythrocyte AChE | 0.0453 µM (45.3 nM) | ||
| Electrophorus electricus AChE | 0.013 µM (13 nM) | [6] | |
| IC₅₀ | Human Plasma BuChE | 1560 nM | [1] |
| Kᵢ | Human Erythrocyte AChE | 0.048 µM (48 nM) | |
| Electrophorus electricus AChE | 0.39 µM (competitive), 0.21 µM (uncompetitive) | [6] | |
| Inhibition Type | Human Erythrocyte AChE | Non-competitive | |
| Electrophorus electricus AChE | Mixed (competitive and uncompetitive) | [6] |
Non-Cholinergic Mechanism: Modulation of Amyloid Precursor Protein (APP) Synthesis
Beyond its cholinergic effects, this compound possesses a distinct, non-cholinergic mechanism that impacts the amyloidogenic pathway, a central element in the pathophysiology of Alzheimer's disease.[3][4]
Regulation of APP mRNA Translation
This compound has been shown to reduce the levels of APP and its neurotoxic cleavage product, amyloid-beta (Aβ), in neuronal cell cultures and in vivo.[1][9] This effect is not a consequence of its AChE inhibitory activity.[10] Instead, this compound acts post-transcriptionally by targeting the 5'-untranslated region (5'-UTR) of the APP mRNA.[9][10] This interaction suppresses the translational efficiency of APP mRNA, leading to decreased synthesis of the APP protein without altering APP mRNA levels.[10]
Downstream Effects on Amyloid-Beta
By reducing the available pool of APP, this compound treatment leads to a subsequent decrease in the secretion of soluble APP (sAPP) and Aβ peptides, including the particularly pathogenic Aβ42.[10][11] This anti-amyloid activity suggests a potential disease-modifying effect.[2]
Quantitative Data on APP and Aβ Regulation
The following table summarizes the observed effects of this compound on APP and Aβ levels.
| Effect | Model System | Dosage/Concentration | Outcome | Reference(s) |
| APP Reduction | Human Neuroblastoma Cells | 5 µM | Time-dependent decrease in cellular APP levels | [10] |
| Aβ Reduction | Human Neuroblastoma Cells | 0.5 - 50 µM | Dose-dependent decrease in secreted Aβ levels | [10] |
| APP Reduction | Mice | 7.5 mg/kg daily for 21 days | Trend towards lower brain APP levels | [12] |
| Aβ Reduction | Humans (Phase IIb trial) | 10 and 15 mg BID for 6 months | Trends in reducing plasma and CSF Aβ levels (not statistically significant) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
This compound (or other inhibitors)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of this compound solution (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Determination of Inhibition Type and Kᵢ Value
Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ) can be determined using graphical methods such as Lineweaver-Burk or Dixon plots.
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the intersecting lines indicates the type of inhibition.
-
Generate Dixon plots (1/velocity vs. [Inhibitor]) for each substrate concentration. The intersection point of the lines can be used to determine the Kᵢ.
Western Blotting for APP
Principle: This technique is used to detect and quantify the amount of APP in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against APP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells or homogenize the tissue to extract proteins.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for APP.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ
Principle: A sandwich ELISA is used to quantify the levels of Aβ (e.g., Aβ40 and Aβ42) in cell culture media, cerebrospinal fluid (CSF), or plasma.
Materials:
-
Sample (cell culture supernatant, CSF, plasma)
-
ELISA plate pre-coated with a capture antibody specific for Aβ
-
Detection antibody specific for Aβ (often biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Standard Aβ peptides of known concentrations
-
Microplate reader
Procedure:
-
Add standards and samples to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add streptavidin-HRP and incubate.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add TMB substrate and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for AChE Inhibition Assay.
Caption: Workflow for Assessing APP Regulation.
Conclusion
This compound presents a compelling pharmacodynamic profile for the potential treatment of Alzheimer's disease. Its dual action as a potent and selective AChE inhibitor and a modulator of APP synthesis addresses both symptomatic and potential disease-modifying aspects of the disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other dual-function compounds in the field of neurodegenerative disease research. While clinical trials with this compound have faced challenges, the understanding of its pharmacodynamics remains crucial for the development of next-generation therapeutics for AD.[4]
References
- 1. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scribd.com [scribd.com]
- 9. novamedline.com [novamedline.com]
- 10. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biovendor.com [biovendor.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Phenserine: A Dual-Mechanism Cholinesterase Inhibitor for Neurodegenerative Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Phenserine, a synthetic phenylcarbamate derivative of physostigmine, has been a subject of significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). It distinguishes itself from other acetylcholinesterase (AChE) inhibitors through a dual mechanism of action: potent, selective, and reversible inhibition of AChE, and the modulation of amyloid precursor protein (APP) synthesis. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, pharmacokinetics, and its multifaceted mechanism of action. Detailed summaries of key experimental data and methodologies are presented to serve as a resource for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol phenylcarbamate (ester), is a carbamate analog of physostigmine.[1] Its chemical structure features a tricyclic backbone.[1][2][3] The L(+)-tartrate salt form is often used to improve its aqueous solubility.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H23N3O2 | [2][4] |
| Molecular Weight | 337.42 g/mol | [1][2][4] |
| CAS Number | 101246-66-6 | [1][2] |
| Melting Point | 150 °C | [2][4] |
| Optical Rotation ([α]D) | -80° (in ethanol) | [1] |
| Formulation | (-)-phenserine tartrate for oral administration | [2] |
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and the ability to cross the blood-brain barrier effectively.[2]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [2] |
| Brain to Plasma Ratio | 10:1 | [5] |
| Plasma Half-life | 12.6 minutes | [2] |
| Duration of AChE Inhibition (Half-life) | 8.25 hours | [2][5] |
| Metabolites | (-)-N1-northis compound, (-)-N8-northis compound, (-)-N1,N8-bisnorthis compound | [2] |
| Excretion | Renal or hepatic clearance | [2] |
Mechanism of Action
This compound's therapeutic potential stems from its dual mechanism of action, targeting both cholinergic and amyloid pathways implicated in Alzheimer's disease.[2][4][6]
Cholinergic Mechanism: Acetylcholinesterase Inhibition
This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[6][7][8] By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[2] Kinetic studies have characterized the nature of this inhibition.[9][10]
Table 3: Acetylcholinesterase Inhibition Kinetics of this compound
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Electrophorus electricus AChE | 0.013 µM | [9] |
| IC50 | Human Erythrocyte AChE | 0.0453 µM (45.3 nM) | [10] |
| IC50 | Human Erythrocyte AChE | 22 nM | [5] |
| Ki (competitive) | Electrophorus electricus AChE | 0.39 µM | [9] |
| Ki (uncompetitive) | Electrophorus electricus AChE | 0.21 µM | [9] |
| Ki (non-competitive) | Human Erythrocyte AChE | 0.048 µM (48 nM) | [10] |
| Inhibition Type | Electrophorus electricus AChE | Mixed (competitive and uncompetitive) | [9] |
| Inhibition Type | Human Erythrocyte AChE | Non-competitive | [7][8][10] |
| Butyrylcholinesterase (BChE) IC50 | Human Plasma BChE | 1560 nM | [5] |
Non-Cholinergic Mechanism: Regulation of Amyloid Precursor Protein (APP)
A key feature of this compound is its ability to modulate the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in AD brains.[7][8] this compound achieves this by post-transcriptionally regulating the synthesis of the amyloid precursor protein (APP).[11][12] It specifically targets the 5'-untranslated region (5'-UTR) of APP mRNA, suppressing its translation and consequently reducing the levels of full-length APP and its amyloidogenic Aβ fragments.[5][11][12] This action is independent of its cholinesterase inhibitory activity.[11][12] The enantiomer, (+)-phenserine (posiphen), which lacks significant AChE inhibitory activity, also demonstrates this Aβ-lowering effect.[13]
Neurotrophic and Neuroprotective Effects
Beyond its primary mechanisms, this compound and its enantiomer, (+)-phenserine, have demonstrated neurotrophic and neuroprotective properties.[14][15][16] These effects are mediated through the activation of key signaling pathways, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[14][15][16] This activation promotes neuronal survival and may contribute to mitigating neurodegeneration.[15] Studies have shown that this compound can protect against oxidative stress and glutamate-induced excitotoxicity.[15] Furthermore, (-)-Phenserine has been shown to elevate levels of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2, while reducing levels of activated caspase-3, a key executioner of apoptosis.[17]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A modified Ellman's assay is commonly used to determine the AChE inhibitory activity of this compound.[9]
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
DTNB
-
AChE enzyme (e.g., from Electrophorus electricus or human erythrocytes)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
The reaction mixture containing phosphate buffer, DTNB, and the enzyme is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The change in absorbance is monitored over time at 412 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (determining Ki and inhibition type), the assay is performed with varying concentrations of both the substrate and this compound. Data is then plotted using Lineweaver-Burk or Dixon plots.[9][10]
-
Cell Culture-Based Assays for APP Regulation
Human neuroblastoma cell lines (e.g., SH-SY5Y) and astrocytoma cells (e.g., U373 MG) are utilized to investigate this compound's effect on APP expression and Aβ production.[11]
-
Cell Culture: Cells are maintained in appropriate culture media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for different time periods (e.g., 0.5 to 4 hours).[11]
-
Analysis of APP and Aβ Levels:
-
Western Blotting: Cell lysates are collected to measure intracellular APP levels.
-
ELISA: Conditioned media is collected to quantify the levels of secreted soluble APP (sAPP) and Aβ peptides (Aβ40 and Aβ42).[11]
-
-
Analysis of APP mRNA Levels:
-
Reporter Gene Assays: To confirm the role of the 5'-UTR of APP mRNA, a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) is fused to the APP 5'-UTR. The expression of the reporter gene is then measured in the presence and absence of this compound.[11][12]
Clinical Trial Data
This compound has undergone several clinical trials for the treatment of mild to moderate Alzheimer's disease.[5][18] While some Phase III trials were terminated and did not meet their primary endpoints, subsequent analyses have suggested that methodological issues may have confounded the results.[2][19][20]
Table 4: Summary of Selected this compound Clinical Trial Data
| Trial Phase | Patient Population | Dosage | Duration | Key Findings | Reference |
| Phase II | 72 mild to moderate AD | 10 mg BID | 12 weeks | Well-tolerated; showed improvements in cognition. | [18] |
| Phase III (post-hoc analysis) | Mild to moderate AD | 15 mg BID | >12 weeks | Statistically significant improvement in ADAS-cog scores (-3.18 points vs. -0.66 for placebo, p=0.0286). | [5] |
It is noteworthy that research into this compound and its derivatives is ongoing, with a focus on optimizing dosing and patient selection.[21][22]
Conclusion
This compound remains a compound of significant interest due to its unique dual mechanism of action that addresses both the symptomatic cholinergic deficit and the underlying amyloid pathology of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and concurrently reduce the production of amyloid-β peptides through a novel post-transcriptional mechanism sets it apart from currently available treatments. The additional neurotrophic and neuroprotective effects further underscore its therapeutic potential. While clinical development has faced challenges, the compelling preclinical data and insights from later-stage trial analyses suggest that this compound and its analogs warrant further investigation as potential disease-modifying therapies for Alzheimer's and other neurodegenerative disorders. This technical guide provides a foundational overview for researchers dedicated to advancing the development of next-generation therapeutics in this critical area.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Phenserine | C20H23N3O2 | CID 192706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An Overview of this compound Tartrate, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]
- 8. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 15. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. clinicaltrials.eu [clinicaltrials.eu]
An In-Depth Technical Guide to the Early In Vitro Efficacy of Phenserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies that established the therapeutic potential of Phenserine, a dual-action acetylcholinesterase inhibitor and amyloid precursor protein modulator, for Alzheimer's disease.
Core Efficacy Data of this compound in Preclinical In Vitro Models
Early in vitro research laid the groundwork for understanding this compound's multifaceted mechanism of action. Key quantitative data from these pioneering studies are summarized below, highlighting its potency in inhibiting acetylcholinesterase (AChE) and its efficacy in reducing the synthesis of amyloid precursor protein (APP), a critical step in the amyloidogenic cascade associated with Alzheimer's disease.
| Parameter | Value | Cell Line/System | Reference |
| AChE Inhibition (IC₅₀) | 0.013 µM | Electrophorus electricus AChE | [1] |
| APP Synthesis Reduction (EC₅₀) | 670 nM | Neuronal Cultures | [2] |
Foundational In Vitro Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial in vitro evaluation of this compound's efficacy.
Acetylcholinesterase (AChE) Inhibition Assay
The primary method used to determine the acetylcholinesterase inhibitory activity of this compound was the Ellman assay. This colorimetric method provides a quantitative measure of enzyme activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (AChE) from Electrophorus electricus.
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the AChE solution, DTNB solution, and the corresponding dilution of this compound or vehicle control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Amyloid Precursor Protein (APP) and Amyloid-Beta (Aβ) Level Quantification
The effect of this compound on the levels of APP and its cleavage products, Aβ peptides, was primarily assessed in human neuroblastoma cell lines, such as SH-SY5Y, using Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 nutrient mix) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded in culture plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48 hours).
Western Blotting for APP:
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.
Experimental Workflow:
Detailed Protocol:
-
Protein Extraction: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for APP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to APP is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
ELISA for Aβ Peptides (Aβ40 and Aβ42):
Principle: A sandwich ELISA is used to quantify the concentration of specific Aβ peptides in the cell culture medium. An antibody specific to one end of the Aβ peptide is coated on the plate, which captures the peptide from the sample. A second, labeled antibody that recognizes a different epitope on the peptide is then added, and the signal is detected.
Detailed Protocol:
-
Sample Collection: The conditioned cell culture medium is collected after treatment with this compound.
-
Assay Procedure (using a commercial ELISA kit):
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for Aβ40 or Aβ42.
-
The plate is incubated to allow the Aβ peptides to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added to each well.
-
Following another incubation and washing step, a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Aβ in the samples is then determined by interpolating their absorbance values on the standard curve.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on APP synthesis and neuronal survival through the modulation of specific intracellular signaling pathways.
Regulation of APP Translation via the 5'-Untranslated Region (5'-UTR)
A pivotal discovery in understanding this compound's non-cholinergic mechanism was its ability to regulate the translation of APP mRNA.[2][3] This regulation is mediated through an interaction with a specific iron-responsive element (IRE)-like sequence located in the 5'-untranslated region (5'-UTR) of the APP mRNA.[3][4] By binding to this region, this compound is thought to sterically hinder the assembly of the ribosomal machinery, thereby reducing the translation of APP protein without affecting the levels of APP mRNA.[3]
Involvement of Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) Pathways
Some studies have suggested the involvement of the Protein Kinase C (PKC) and Extracellular signal-regulated Kinase (ERK) pathways in the neuroprotective effects of this compound, although this is not directly linked to its APP-lowering mechanism. Activation of these pathways is generally associated with cell survival and proliferation. The precise mechanism by which this compound activates these pathways is still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting Iron Responsive Elements (IREs) of APP mRNA into Novel Therapeutics to Control the Translation of Amyloid-β Precursor Protein in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phenserine Administration in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenserine, a dual-action acetylcholinesterase (AChE) inhibitor and amyloid precursor protein (APP) synthesis inhibitor, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1] It has demonstrated neuroprotective and neurotrophic effects in various studies.[1] This document provides detailed protocols for the administration of this compound in rodent models of AD, including dosage, administration routes, and subsequent behavioral, biochemical, and histological analyses. The protocols are intended to offer a standardized framework for researchers evaluating the preclinical efficacy of this compound and similar compounds.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[2] this compound has emerged as a promising drug candidate due to its dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also reduces the production of the Aβ peptide by modulating APP synthesis.[3][4] Studies in rodent models have shown that this compound can improve cognition, reduce neuroinflammation, and mitigate neurodegeneration.[5] This application note details the established protocols for administering this compound to rodent models to assess its therapeutic potential.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models of AD
| Rodent Model | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Wild-type Mice (mTBI model) | 2.5 and 5.0 mg/kg, BID | Intraperitoneal (I.P.) | 5 consecutive days | Mitigated cognitive impairment and neurodegeneration. | [5] |
| APP/PSEN1 Transgenic Mice (mTBI model) | 5.0 mg/kg, BID | Intraperitoneal (I.P.) | 5 consecutive days | Reduced neurodegeneration and microglial activation. | [5] |
| Wild-type Mice | 7.5 - 75 mg/kg, daily | Not Specified | 21 consecutive days | Dose-dependently decreased total APP, Aβ40, and Aβ42 levels. | [6] |
| Rats | Not Specified | Intravenous (i.v.) and Oral | Single dose | 100% oral bioavailability, long-lasting AChE inhibition despite short plasma half-life. | [7][8] |
| APPswe Transgenic (Tg2576) Mice | Not Specified | Systemic | 16 days | Elevated neurogenesis in the subventricular zone. | [9][10] |
Table 2: Summary of Efficacy Evaluation Methods
| Analysis Type | Method | Outcome Measures |
| Behavioral | Novel Object Recognition | Assessment of learning and memory.[5] |
| Y-Maze | Evaluation of spatial working memory.[5][11] | |
| Morris Water Maze | Assessment of spatial learning and memory.[11] | |
| Biochemical | ELISA | Quantification of Aβ40 and Aβ42 levels in brain tissue.[6][12] |
| Western Blot | Measurement of APP, PSD-95, and Synaptophysin protein levels.[5][6] | |
| Enzyme Activity Assays | Assessment of α-, β-, and γ-secretase activity.[6] | |
| Histological | Fluoro-Jade C Staining | Detection of degenerating neurons.[5][13] |
| Immunohistochemistry (IBA1) | Quantification of microglial activation.[5] | |
| Immunohistochemistry (GFAP) | Assessment of astrocyte activation.[5] | |
| Immunohistochemistry (Doublecortin) | Evaluation of neurogenesis.[9][10] |
Experimental Protocols
This compound Administration
a. Intraperitoneal (I.P.) Injection
-
Preparation: Dissolve this compound tartrate in sterile, double-distilled water to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse, prepare a solution where 0.1 ml contains 0.125 mg of this compound).[5]
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection: Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[14] Aspirate to ensure no fluid is drawn back, then inject the solution.
-
Dosage: Administer this compound at doses of 2.5 or 5.0 mg/kg twice daily (BID).[5]
-
Control Group: Administer an equivalent volume of the vehicle (double-distilled water) to control animals.[5]
b. Oral Gavage
-
Preparation: Dissolve this compound in an appropriate vehicle (e.g., water).
-
Gavage Needle Selection: Choose a gavage needle of appropriate size for the rodent (e.g., 18-20 gauge for mice).[15][16]
-
Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to straighten the esophagus.[17]
-
Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.[17] Administer the solution slowly.
-
Volume: The volume administered should not exceed 10 ml/kg body weight.[15]
Behavioral Analyses
a. Novel Object Recognition Test
-
Habituation: Individually habituate mice to an open-field arena for a set period (e.g., 10 minutes) for 2-3 days.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time the mouse spends exploring each object.
-
Analysis: Calculate the discrimination index as the ratio of time spent exploring the novel object to the total exploration time.
b. Y-Maze Test
-
Procedure: Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).[11]
-
Recording: Record the sequence of arm entries.
-
Analysis: An alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation as (number of alternations / (total number of arm entries - 2)) x 100.
Biochemical Analyses
a. Aβ ELISA
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable lysis buffer.
-
Quantification: Use commercially available ELISA kits to measure the levels of Aβ40 and Aβ42 in the brain homogenates according to the manufacturer's instructions.
-
Normalization: Normalize Aβ levels to the total protein concentration of the sample.
b. Western Blot for APP and Synaptic Proteins
-
Protein Extraction: Extract total protein from brain tissue.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against APP, PSD-95, or Synaptophysin, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence detection system and quantify band intensity using densitometry software. Normalize to a loading control like β-actin.
Histological Analyses
a. Fluoro-Jade C Staining for Neurodegeneration
-
Tissue Processing: Perfuse animals and prepare brain tissue for cryosectioning.
-
Staining: Mount sections on slides and stain with Fluoro-Jade C according to standard protocols.[13][18]
-
Imaging: Visualize stained sections using fluorescence microscopy.
-
Quantification: Count the number of Fluoro-Jade C-positive cells in specific brain regions (e.g., hippocampus and cortex).[5]
b. Immunohistochemistry for Microglia and Synaptic Markers
-
Antigen Retrieval: Perform antigen retrieval on brain sections if necessary.
-
Blocking and Antibody Incubation: Block non-specific binding and incubate sections with primary antibodies (e.g., anti-IBA1 for microglia, anti-PSD-95 for postsynaptic terminals).
-
Detection: Incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using confocal microscopy and quantify the immunoreactivity or the number of positive cells/structures.
Visualizations
Caption: Dual mechanism of action of this compound in AD.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. researchgate.net [researchgate.net]
Assessing the Cognitive Benefits of Phenserine in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cognitive benefits of Phenserine in clinical trials. This document outlines the compound's mechanism of action, summarizes key clinical trial data, and provides detailed protocols for the cognitive assessment tools commonly employed in such studies.
Introduction to this compound and its Dual Mechanism of Action
This compound is a novel drug candidate for the treatment of Alzheimer's disease (AD) that exhibits a dual mechanism of action.[1] Unlike traditional acetylcholinesterase (AChE) inhibitors that solely focus on symptomatic relief, this compound also demonstrates potential disease-modifying effects.[2]
-
Acetylcholinesterase (AChE) Inhibition: As a selective, non-competitive inhibitor of AChE, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1] This action is known to improve cognitive functions such as memory and learning, which are impaired in AD due to cholinergic deficits.[1]
-
Anti-Amyloid Activity: this compound has been shown to reduce the production of beta-amyloid precursor protein (β-APP) and, consequently, the formation of beta-amyloid (Aβ) plaques.[1][3] This is achieved through the regulation of β-APP mRNA translation.[3] The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease and a key target for disease-modifying therapies.
This dual action positions this compound as a promising therapeutic agent that could potentially provide both symptomatic improvement and slow the progression of Alzheimer's disease.
Summary of Cognitive Assessment Data from this compound Clinical Trials
Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease. The cognitive benefits have been primarily assessed using standardized neuropsychological tests. Below is a summary of quantitative data from key clinical trials.
| Clinical Trial Phase | Treatment Group | N | Duration | Cognitive Assessment Tool | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value | Reference |
| Phase II | This compound (10-15 mg b.i.d.) | 48 | 12 weeks | ADAS-Cog | Statistically significant improvement with higher dose | - | - | [4][5] |
| This compound (10-15 mg b.i.d.) | - | 12 weeks | CANTAB-PAL | Statistically significant benefit | - | p = 0.045 | [6] | |
| Phase III (Terminated) | This compound (15 mg b.i.d.) | 83 | 12 weeks | ADAS-Cog | -2.5 | -1.9 | Not Statistically Significant | [6] |
| This compound (15 mg b.i.d.) | 52 | >12 weeks | ADAS-Cog | -3.18 | -0.66 | p = 0.0286 | [6] | |
| This compound (10 mg & 15 mg b.i.d.) | 384 | 26 weeks | ADAS-Cog & CIBIC | Encouraging trends but not statistically significant | Better than expected placebo response | - | [7][8] |
Note: The Phase III trials for this compound were terminated, with some analyses suggesting that methodological issues and a significant placebo response may have confounded the results.[3][7]
Experimental Protocols for Cognitive Assessment
The following are detailed methodologies for the key cognitive assessment tools used in this compound clinical trials. Adherence to these standardized protocols is crucial for ensuring data quality and comparability across studies.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is the most widely used cognitive assessment tool in Alzheimer's disease clinical trials.[9][10] It evaluates several cognitive domains, including memory, language, praxis, and orientation.
Protocol:
-
Preparation: Ensure a quiet, well-lit testing environment with minimal distractions. Have the ADAS-Cog kit, including scoring sheets, word lists, and object naming items, readily available.
-
Administration:
-
Word Recall: Present a list of 10 words to the participant, one at a time, and ask for immediate recall. Repeat this process for a total of three trials.
-
Naming Objects and Fingers: Present 12 real objects and ask the participant to name them.[11] Also, ask the participant to name the fingers on their dominant hand.[11]
-
Commands: Give a series of commands with increasing complexity (1 to 5 steps) for the participant to follow.[12]
-
Constructional Praxis: Ask the participant to copy four geometric shapes of increasing difficulty.[11]
-
Ideational Praxis: Instruct the participant to perform a multi-step task, such as preparing a letter for mailing.[11]
-
Orientation: Ask questions related to the participant's orientation to person, place, and time.
-
Word Recognition: Present a list of 12 words shown previously, mixed with 12 new distractor words, and ask the participant to identify the words from the original list.
-
Remembering Test Instructions: Assess the participant's ability to remember the instructions for the word recognition task.
-
Spoken Language Ability, Word Finding Difficulty, and Comprehension: These are rated by the examiner based on observations throughout the assessment.
-
-
Scoring: The ADAS-Cog has a total score of 70 points, with higher scores indicating greater cognitive impairment.[13] Each item is scored based on the number and type of errors. Detailed scoring guidelines are provided in the official ADAS-Cog administration manual.[11]
Cambridge Neuropsychological Test Automated Battery (CANTAB)
CANTAB is a computerized battery of neuropsychological tests that assesses various cognitive domains with high precision.[2][14] It is particularly useful for detecting subtle cognitive changes.
Protocol:
-
System Setup: Use a touchscreen computer with the CANTAB software installed. Ensure the touchscreen is calibrated and clean before each administration.[14]
-
Participant Familiarization: Begin with a motor screening task to familiarize the participant with the touchscreen interface and ensure they have the necessary motor and visual skills to complete the tests.[14]
-
Test Administration: Administer a selection of CANTAB tests relevant to the cognitive domains of interest. For Alzheimer's disease trials, key tests include:
-
Paired Associates Learning (PAL): Assesses visual memory and new learning.[14] Boxes are displayed on the screen, some of which contain a pattern. The participant must remember the location of the patterns.
-
Rapid Visual Information Processing (RVP): Measures sustained attention.[14] Digits are presented in the center of the screen, and the participant must detect specific sequences.
-
Spatial Span (SSP): Assesses working memory capacity.
-
-
Data Collection and Scoring: The CANTAB software automatically records responses and reaction times, providing objective and accurate data. Scoring is also automated by the system.
Mini-Mental State Examination (MMSE)
The MMSE is a brief, 30-point questionnaire used as a screening tool for cognitive impairment.[15][16] It is often used to determine eligibility for clinical trials and to track global cognitive changes over time.
Protocol:
-
Environment: Conduct the test in a quiet and comfortable setting.
-
Administration: The examiner asks a series of questions and gives instructions to the participant. The MMSE assesses the following domains:[17]
-
Orientation to Time and Place (10 points): Ask for the date, day of the week, season, year, and location.
-
Registration (3 points): Name three unrelated objects and ask the participant to repeat them.
-
Attention and Calculation (5 points): Ask the participant to count backward from 100 by 7s or to spell "world" backward.
-
Recall (3 points): Ask the participant to recall the three objects from the registration task.
-
Language (8 points): Name a pencil and a watch, repeat "No ifs, ands, or buts," follow a three-stage command, read and obey a written command, and write a sentence.
-
Visual Construction (1 point): Ask the participant to copy a complex geometric figure.
-
-
Scoring: Each correct answer receives one point, for a maximum score of 30. A score of 24 or less is generally considered indicative of cognitive impairment.[17]
Visualizing Key Pathways and Processes
The following diagrams illustrate the signaling pathways of this compound, a typical experimental workflow for a clinical trial, and the logical relationship of the dual-action hypothesis.
This compound's Dual Mechanism of Action
Cognitive Assessment Workflow in a this compound Clinical Trial
Logical Relationship of this compound's Dual-Action Hypothesis
References
- 1. This compound - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. meddatax.com [meddatax.com]
- 6. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axonyx: this compound Did Not Achieve Significant Efficacy In Phase III Alzheimer's Disease Trial [bionity.com]
- 8. | BioWorld [bioworld.com]
- 9. scispace.com [scispace.com]
- 10. Administration and Scoring Variance on the ADAS-Cog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. dementiaresearch.org.au [dementiaresearch.org.au]
- 13. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 14. scribd.com [scribd.com]
- 15. cogstate.com [cogstate.com]
- 16. Mini‐Mental State Examination (MMSE) for the detection of Alzheimer's disease and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mini-Mental State Examination | RehabMeasures Database [sralab.org]
Application of Phenserine in Traumatic Brain Injury Research
Application Notes
Introduction
Phenserine is a lipophilic, chirally pure compound originally developed as an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease (AD).[1] Extensive preclinical research has demonstrated its potential for repositioning as a therapeutic agent for traumatic brain injury (TBI).[2] TBI initiates a complex cascade of primary and secondary injury mechanisms, including neuroinflammation, oxidative stress, glutamate excitotoxicity, and programmed cell death, leading to neuronal loss and long-term cognitive and motor deficits.[3][4] this compound's efficacy in TBI models stems from its ability to target multiple of these pathological pathways through both cholinergic and non-cholinergic mechanisms, making it a promising candidate for a field where no effective pharmacological treatments are currently approved.[2][5][6]
Mechanism of Action
This compound's therapeutic effects in the context of TBI are multifaceted:
-
Cholinergic Action: As a potent AChE inhibitor, this compound increases the synaptic availability of acetylcholine. This is relevant as the cholinergic system is known to be functionally impaired following TBI.[1]
-
Non-Cholinergic Actions: Crucially, many of this compound's neuroprotective benefits are independent of AChE inhibition.[6] Its enantiomer, (+)-Posiphen, which has negligible anti-AChE activity, also shows efficacy in mitigating some TBI-induced deficits, suggesting other primary mechanisms are at play.[1] These non-cholinergic actions include:
-
Anti-inflammatory Effects: this compound significantly reduces neuroinflammation by modulating microglial activation.[1] Studies show it decreases the ratio of activated to resting microglia and reduces the expression of pro-inflammatory cytokines like TNF-α.[1][7] It also mitigates astrocyte activation, as measured by Glial Fibrillary Acidic Protein (GFAP) levels.[6]
-
Anti-apoptotic Effects: The drug exhibits strong neuroprotective properties by preventing programmed cell death (apoptosis).[3][6] It upregulates the anti-apoptotic protein Bcl-2 and Brain-Derived Neurotrophic Factor (BDNF) while reducing levels of pro-apoptotic factors like activated caspase-3.[5][6]
-
Antioxidant Properties: this compound helps counteract oxidative stress, a key component of secondary injury. It protects neurons from oxidative damage and upregulates the activity and expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD1, SOD2) and glutathione peroxidase (GPx).[8][9]
-
Protection from Excitotoxicity: It has been shown to effectively protect neurons from glutamate excitotoxicity, another critical factor in the secondary injury cascade following TBI.[1][8]
-
Caption: this compound's multifaceted mechanism of action in TBI.
Data Presentation
The following tables summarize quantitative data from key preclinical studies of this compound in mouse models of TBI.
Table 1: Animal Model and Dosing Regimens
| TBI Model | Animal Strain | Drug & Dose | Administration Route | Treatment Schedule | Reference |
| Controlled Cortical Impact (CCI) | Mouse | This compound, 2.5 mg/kg | Intraperitoneal (IP) | Twice daily (BID) for 5 days, initiated 30 mins post-injury | [1] |
| Weight Drop (Concussive) | Wild Type (WT) Mouse | This compound, 2.5 mg/kg & 5.0 mg/kg | IP | BID for 5 days, initiated post-injury | [7][9][10] |
| Weight Drop (Concussive) | APP/PSEN1 AD Mouse | This compound, 5.0 mg/kg | IP | BID for 5 days, initiated post-injury | [7] |
Table 2: Summary of Key Histological and Morphological Outcomes
| Outcome Measure | TBI Model | Treatment Group | Result | % Change vs. Control | Reference |
| Contusion Volume | CCI | This compound (2.5 mg/kg) | Significant Reduction | ↓ 28.2% (from 18.00% to 12.93%) | [1] |
| Lateral Ventricle Size | CCI | This compound (2.5 mg/kg) | Significant Attenuation of Enlargement | Not Quantified | [1] |
| Neurodegeneration (FJC+ cells) | Weight Drop | This compound (5 mg/kg) | Full mitigation in cortex & hippocampus | Statistically Significant Reduction | [7] |
| Microglial Activation (IBA1-IR) | Weight Drop | This compound (5 mg/kg) | Significant Reduction | Statistically Significant Reduction | [7] |
| Astrocyte Activation (GFAP-IR) | Weight Drop | This compound (5 mg/kg) | Full reversal of increase | Statistically Significant Reduction | [6] |
Table 3: Summary of Key Behavioral Outcomes
| Behavioral Test | TBI Model | Treatment Group | Result | Reference |
| Motor Asymmetry & Sensorimotor Function | CCI | This compound (2.5 mg/kg) | Significant Improvement | [1] |
| Motor Coordination & Balance | CCI | This compound (2.5 mg/kg) | Significant Improvement | [1] |
| Visual Memory (Novel Object Recognition) | Weight Drop | This compound (2.5 & 5.0 mg/kg) | Ameliorated Deficits; performance similar to sham | [7][10] |
| Spatial Memory (Y-Maze) | Weight Drop | This compound (2.5 & 5.0 mg/kg) | Ameliorated Deficits | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in this compound TBI studies.
Controlled Cortical Impact (CCI) TBI Model Protocol (Mouse)
This protocol creates a focal and reproducible brain injury.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and fix its head in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy (e.g., 4-5 mm diameter) over the desired cortical area (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.
-
-
Injury Induction:
-
Position a pneumatic or electromagnetic impactor device perpendicular to the exposed dura.
-
Set injury parameters (e.g., 3.0 mm impactor tip, velocity of 6.0 m/s, dwell time of 100 ms, depth of 1.0 mm).
-
Deliver the impact to the cortical surface.
-
-
Post-Injury Care:
-
Immediately following impact, remove the device.
-
Close the scalp incision with sutures or surgical staples.
-
Administer post-operative analgesics as per approved animal care protocols.
-
Allow the animal to recover in a clean, warm cage.
-
-
Drug Administration:
-
At the designated time point (e.g., 30 minutes post-CCI), administer this compound (e.g., 2.5 mg/kg, IP) or vehicle control.
-
Continue the dosing regimen as required by the study design (e.g., twice daily for 5 days).[1]
-
Novel Object Recognition (NOR) Test Protocol
This test assesses visual recognition memory deficits.
-
Habituation (Day 1-2): Place the mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes each day to acclimate it to the environment.
-
Familiarization/Training Phase (Day 3):
-
Place two identical objects (A1 and A2) in the arena at designated locations.
-
Allow the mouse to explore the arena and objects for a set period (e.g., 10 minutes).
-
Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 3, after retention interval):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena.
-
The arena now contains one of the familiar objects (A) and one novel object (B) of similar size but different shape and appearance.
-
Record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
Calculate a preference index or discrimination index: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive index indicates a preference for the novel object and intact recognition memory. TBI-injured animals often show a reduced index, which can be ameliorated by effective treatments like this compound.[10]
-
Immunohistochemistry (IHC) Protocol for Brain Sections
This protocol is used to visualize and quantify cellular markers of injury and inflammation.
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30%) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., using citrate buffer).
-
Block non-specific binding using a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections with a primary antibody overnight at 4°C (e.g., anti-IBA1 for microglia, anti-GFAP for astrocytes, anti-TNF-α for cytokine).
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Wash sections and mount onto slides with a mounting medium containing DAPI (for nuclear counterstaining).
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the immunoreactivity (e.g., fluorescence intensity, number of positive cells, or area of positive staining) in defined regions of interest (e.g., hippocampus, cortex) using image analysis software like ImageJ.
-
References
- 1. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning drugs for traumatic brain injury - N-acetyl cysteine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Phenserine tartrate (PhenT) as a treatment for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Drug Repurposing in the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repositioning drugs for traumatic brain injury - N-acetyl cysteine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive Impairments Induced by Concussive Mild Traumatic Brain Injury in Mouse Are Ameliorated by Treatment with this compound via Multiple Non-Cholinergic and Cholinergic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Phenserine's Effect on Brain Amyloid Load with PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to quantify the therapeutic efficacy of Phenserine in reducing brain amyloid-beta (Aβ) plaque burden, a key pathological hallmark of Alzheimer's disease.
This compound, a dual-action compound, not only acts as a selective acetylcholinesterase inhibitor but has also been shown to modulate the translation of amyloid precursor protein (APP) mRNA, thereby reducing the production of amyloid-beta peptides.[1][2][3][4][5][6][7] PET imaging offers a non-invasive, quantitative method to assess the in vivo effects of this compound on amyloid deposition in both preclinical and clinical settings.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its enantiomer, Posiphen, on APP and amyloid-beta levels as reported in preclinical and clinical studies.
Table 1: Preclinical Efficacy of Posiphen (this compound's Enantiomer) in Mice [8][9]
| Dosage (mg/kg/day, 21 days) | Change in Total APP Levels (Adjusted for tissue mass) | Change in Aβ40 Levels | Change in Aβ42 Levels |
| 7.5 | Dose-dependent decrease | Not specified | Not specified |
| 15 | Significant decrease | Significant decrease | Significant decrease |
| 35 | ~40% decrease vs. control | Not specified | Not specified |
| 75 | Significant decrease | Significant decrease | Significant decrease |
Table 2: Reported Reduction in Aβ42 Levels in Humans with this compound Treatment [10]
| Study Population | This compound Dosage | Reported Reduction in Aβ42 |
| Humans | Not specified | 20% to 37% |
II. Experimental Protocols
A. Preclinical Evaluation of this compound in Animal Models
This protocol outlines the methodology for assessing the impact of this compound on brain amyloid levels in a mouse model of Alzheimer's disease.
1. Animal Model:
-
Utilize a transgenic mouse model that develops amyloid plaques (e.g., APP/PS1).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Prepare this compound or its enantiomer, Posiphen, in a suitable vehicle (e.g., saline).
-
Administer the drug daily via intraperitoneal (i.p.) injection for a period of 21 consecutive days at varying doses (e.g., 7.5, 15, 35, 75 mg/kg).[8][9]
-
Include a control group receiving vehicle injections.
3. Brain Tissue Analysis:
-
At the end of the treatment period, euthanize the animals and harvest the brains.
-
Dissect the cerebral cortex and prepare tissue homogenates.
-
Perform Western blotting to measure the levels of total APP.
-
Utilize enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42.
-
Assess the activity of α-, β-, and γ-secretases in the brain samples.
B. Clinical Protocol: Measuring Brain Amyloid Load with ¹¹C-PIB PET Imaging
This protocol is based on methodologies used in clinical trials investigating the effects of this compound in patients with mild Alzheimer's disease.[7]
1. Patient Population:
-
Recruit patients diagnosed with mild Alzheimer's disease.
-
Obtain informed consent from all participants.
2. Study Design:
-
A randomized, double-blind, placebo-controlled design is recommended.
-
Phase 1 (e.g., 3 months):
-
Treatment Group: Oral administration of this compound (e.g., 30 mg/day).
-
Control Group: Placebo.
-
-
Phase 2 (e.g., 3-6 months):
-
Open-label extension where the placebo group may be switched to a standard-of-care treatment (e.g., donepezil) and the this compound group continues treatment.
-
-
PET scans should be conducted at baseline, 3 months, and 6 months.
3. ¹¹C-PIB PET Imaging Protocol: [3][4][6][11][12]
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
-
Ensure the patient is comfortably positioned in a quiet, dimly lit room to minimize anxiety and movement.
-
-
Radiotracer Administration:
-
Image Acquisition:
4. Quantitative PET Data Analysis Workflow: [2][5][13]
-
Image Preprocessing:
-
Perform motion correction on the dynamic PET images.
-
Co-register the PET images to a corresponding MRI scan for anatomical reference.
-
Spatially normalize the images to a standard template (e.g., MNI space).
-
-
Calculation of Standardized Uptake Value Ratio (SUVR):
-
Define Regions of Interest (ROIs) for cortical areas known to accumulate amyloid (e.g., frontal, parietal, temporal, and cingulate cortices).
-
Define a reference region with low amyloid binding, typically the cerebellar cortex.
-
Calculate the SUVR for each cortical ROI by dividing its mean tracer uptake by the mean uptake in the reference region.
-
-
Statistical Analysis:
-
Compare the changes in SUVR from baseline to follow-up scans between the this compound and control groups using appropriate statistical tests (e.g., ANOVA, t-tests).
-
Correlate changes in SUVR with changes in cognitive scores and cerebrospinal fluid (CSF) biomarkers (Aβ40, Aβ42).
-
III. Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action on APP translation.
Caption: Workflow for clinical PET imaging and data analysis.
References
- 1. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correspondence between in vivo 11C-PiB PET amyloid imaging and post-mortem, region-matched assessment of plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]
- 5. Development and evaluation of an automated quantification tool for amyloid PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adni.loni.usc.edu [adni.loni.usc.edu]
- 7. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Synaptic Density Changes After Phenserine Treatment
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Synaptic density, the number of synapses in a given volume of brain tissue, is a critical indicator of brain health and cognitive function. Alterations in synaptic density are a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). Phenserine is an experimental drug that has been investigated for AD treatment. It exhibits a dual mechanism of action that makes it a compelling candidate for influencing synaptic health.
This compound is a selective, reversible acetylcholinesterase (AChE) inhibitor, which increases the availability of the neurotransmitter acetylcholine at the synapse, a mechanism known to enhance cognition.[1][2][3] Beyond this cholinergic action, this compound and its enantiomer (+)-phenserine (posiphen) also modulate the synthesis of β-amyloid precursor protein (APP) by acting on the 5'-untranslated region of its mRNA.[1][4][5] This post-transcriptional regulation reduces the production of APP and, consequently, the generation of amyloid-beta (Aβ) peptides, which are central to AD pathology and are known to be synaptotoxic.[4][6]
Furthermore, studies have demonstrated that this compound possesses neurotrophic and neuroprotective properties, including the ability to increase levels of brain-derived neurotrophic factor (BDNF) and activate pro-survival signaling pathways like PKC and ERK.[7][8][9] Given that this compound can both reduce synaptotoxic Aβ and promote neurotrophic signaling, it is crucial to quantify its effects on synaptic density. One study has already shown that (-)-phenserine can mitigate the loss of pre- and post-synaptic proteins in a mouse model of traumatic brain injury.[10]
These application notes provide a comprehensive overview and detailed protocols for measuring changes in synaptic density following this compound treatment, utilizing established molecular and imaging techniques.
2.0 this compound's Mechanism of Action on Synaptic Integrity
This compound's potential to modulate synaptic density is rooted in its dual mechanisms. By reducing Aβ production, it can alleviate the primary driver of synapse loss in AD. Concurrently, by promoting neurotrophic factor signaling, it may actively support synapse formation (synaptogenesis) and maintenance. The signaling pathways implicated in these effects are critical targets for analysis.
3.0 Methodologies for Measuring Synaptic Density
| Methodology | Resolution | Throughput | Primary Measurement | Pros | Cons |
| Electron Microscopy (EM) | <1 nm | Very Low | Direct visualization and count of synaptic structures (e.g., PSD, vesicles).[11] | Gold standard for ultrastructural detail; unambiguous synapse identification.[12] | Extremely labor-intensive; requires specialized equipment; analyzes very small tissue volumes.[13] |
| Array Tomography (AT) | ~70 nm (axial) | Medium-High | High-resolution 3D count and protein composition of individual synapses.[14] | High-throughput; allows for multiplexing (many antibodies); bridges light and electron microscopy.[12][15] | Technically demanding; requires specialized sectioning and imaging systems. |
| Confocal Microscopy (IHC/IF) | ~200 nm (lateral) | High | Density of co-localized pre- and post-synaptic protein puncta.[11] | Widely accessible; high-throughput; allows analysis of larger brain regions. | Indirect measure of synapses; resolution can be limiting; antibody-dependent.[11] |
| Western Blotting | N/A | High | Total abundance of specific synaptic proteins in tissue homogenates.[16] | Simple, rapid, and quantitative for overall protein level changes. | Does not provide spatial information or a direct count of synapses; reflects protein levels, not structures. |
4.0 Experimental and Analytical Workflow
A typical experiment to assess the effect of this compound on synaptic density involves several key stages, from animal treatment to final data interpretation.
5.0 Detailed Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Synaptic Puncta Analysis
Objective: To quantify synaptic density by measuring the co-localization of pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) markers in specific brain regions. A synapse is defined as a co-localized punctum of these two markers.[17]
Materials:
-
Primary Antibodies:
-
Mouse anti-Synaptophysin (e.g., clone 27G12)
-
Rabbit anti-PSD-95
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG, Alexa Fluor 488
-
Goat anti-Rabbit IgG, Alexa Fluor 594
-
-
Reagents: 4% Paraformaldehyde (PFA), Phosphate-Buffered Saline (PBS), Triton X-100, Normal Goat Serum (NGS), DAPI, VectaMount or similar mounting medium.
-
Equipment: Vibratome or cryostat, confocal microscope, image analysis software (e.g., ImageJ with Puncta Analyzer plugin).
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the extracted brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Permeabilize and block the sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 5% NGS and 0.3% Triton X-100).
-
Incubate sections with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (diluted 1:1000 in blocking buffer) for 2 hours at room temperature, protected from light.[18]
-
Wash sections three times in PBS for 10 minutes each.
-
Mount sections onto slides and coverslip using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire z-stack images from the brain region of interest (e.g., hippocampus CA1, cortex) using a confocal microscope with a 63x oil-immersion objective.
-
Ensure imaging parameters (laser power, gain, pinhole) are kept constant across all samples.
-
Use image analysis software to quantify the number of co-localized Synaptophysin and PSD-95 puncta per unit volume.[17]
-
Protocol 2: Western Blotting for Synaptic Protein Quantification
Objective: To measure the relative abundance of key pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) proteins in brain tissue homogenates from this compound-treated and control animals.
Materials:
-
Primary Antibodies:
-
Rabbit anti-Synaptophysin
-
Mouse anti-PSD-95
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Reagents: RIPA buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, nitrocellulose or PVDF membranes, blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
-
Equipment: Tissue homogenizer, centrifuge, electrophoresis and blotting apparatus, imaging system (e.g., ChemiDoc).
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest on ice and homogenize in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[19]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis using software like ImageJ. Normalize the band intensity of target proteins (Synaptophysin, PSD-95) to the loading control (β-Actin).
-
Protocol 3: Methodological Overview for Array Tomography (AT)
Objective: To perform high-throughput, high-resolution quantitative analysis of synaptic density and protein composition.
Procedure Overview:
-
Tissue Preparation: Small blocks of brain tissue are fixed, dehydrated, and embedded in a hard acrylic resin (e.g., LRWhite).[12]
-
Ultrathin Sectioning: An ultramicrotome is used to cut ribbons of ultrathin (70-90 nm) serial sections from the resin block. These ribbons are mounted on coated glass slides.[14]
-
Cyclical Staining and Imaging: The slides undergo repeated cycles of immunofluorescence staining, imaging, and antibody elution.[22] In each cycle, the sections are stained for a few synaptic markers, and high-resolution images are captured. The antibodies are then stripped away, and the process is repeated with a new set of antibodies.
-
Image Processing and Analysis: The images from all cycles are computationally aligned (registered) to create a 3D volume dataset.[12] Specialized software is used to identify and segment individual synapses and quantify their density, size, and the intensity of each protein marker within them.
6.0 Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.
Table: Example Data Summary for Synaptic Density Analysis (Hippocampus CA1)
| Treatment Group | N | Synaptic Density (Co-localized puncta / 1000 µm³) | Relative Synaptophysin Level (Western Blot, % of Control) | Relative PSD-95 Level (Western Blot, % of Control) |
| Vehicle Control | 8 | 150.5 ± 12.3 | 100 ± 8.5 | 100 ± 9.1 |
| This compound (5 mg/kg) | 8 | 185.2 ± 15.1 | 125.6 ± 10.2 * | 121.4 ± 11.5 * |
| This compound (10 mg/kg) | 8 | 210.8 ± 18.4 ** | 145.3 ± 12.8 ** | 138.9 ± 13.2 ** |
| Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |
Measuring the impact of this compound on synaptic density requires a rigorous and multi-modal approach. Combining high-resolution imaging techniques like confocal microscopy with biochemical methods such as Western blotting provides a comprehensive assessment. Confocal imaging of co-localized synaptic markers offers a direct, albeit proxy, measure of synaptic numbers in specific anatomical regions. This is complemented by Western blotting, which confirms whether these structural changes are accompanied by alterations in the overall abundance of key synaptic proteins. For studies requiring the highest level of detail on individual synaptic composition, Array Tomography is a powerful, albeit more complex, option. By employing these detailed protocols, researchers can robustly evaluate the synaptogenic and neuroprotective potential of this compound, providing critical insights for its development as a therapeutic agent for neurodegenerative diseases.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying synapses in human brain with array tomography and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting volume electron microscopy to investigate structural plasticity and stability of the postsynaptic compartment of central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Array tomography: 15 years of synaptic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Array tomography: 15 years of synaptic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. sysy.com [sysy.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Phenserine Technical Support Center: Troubleshooting Poor Tolerability and Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the tolerability and side effects of Phenserine in experimental settings.
Troubleshooting Guides
This section offers guidance on identifying and mitigating common adverse effects observed during preclinical and clinical research with this compound.
Issue 1: Gastrointestinal Disturbances (Nausea, Vomiting, Diarrhea)
Q1: My animal subjects are exhibiting signs of nausea and vomiting after this compound administration. How can I confirm this is a drug-related effect and what can I do to mitigate it?
A1: Gastrointestinal (GI) issues are the most frequently reported side effects of acetylcholinesterase (AChE) inhibitors like this compound[1][2]. This is due to the increased levels of acetylcholine in the peripheral nervous system, which stimulates muscarinic receptors in the gut, leading to increased motility and secretions[3].
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the incidence and severity of GI effects are dose-dependent. A Phase I study in healthy elderly volunteers noted dose-limiting nausea and vomiting at a 20 mg single dose, while lower doses were better tolerated[1][4].
-
Gradual Dose Escalation: Implement a "start low, go slow" dosing strategy[3]. A gradual increase in the this compound dose can help the system adapt and may reduce the severity of GI side effects. A Phase II study successfully used a dose escalation from 5 mg twice daily to 10 mg twice daily over two weeks[1].
-
Dietary Modifications (for animal studies): Ensure a consistent and easily digestible diet for your animal subjects. Avoid sudden changes in their feed around the time of drug administration.
-
Monitor Fluid and Electrolyte Balance: In cases of severe vomiting or diarrhea, it is crucial to monitor for dehydration and electrolyte imbalances, and provide supportive care as needed.
Q2: We are observing a higher-than-expected rate of diarrhea in our rodent models. What is the underlying mechanism and how can we manage this?
A2: Diarrhea is a common cholinergic side effect resulting from increased stimulation of muscarinic M3 receptors in the smooth muscle of the gastrointestinal tract, leading to increased contractility and peristalsis[3][5].
Management Strategies:
-
Re-evaluate Dosing Regimen: As with nausea and vomiting, a dose reduction or a slower titration schedule may alleviate diarrhea.
-
Anticholinergic Agents (with caution): In a research setting, co-administration with a peripherally-acting anticholinergic agent could be explored to counteract the effects of this compound on the gut. However, this could also interfere with the intended therapeutic effects of this compound and should be carefully considered and justified in the experimental design.
-
Symptomatic Treatment: In animal studies, providing adequate hydration and monitoring for signs of distress is essential.
Issue 2: Cardiovascular Effects (Bradycardia)
Q1: Our telemetry data in a canine model shows a significant decrease in heart rate (bradycardia) following this compound administration. What is the mechanism, and what are the key monitoring parameters?
A1: Bradycardia is a known side effect of AChE inhibitors due to their vagotonic effects on the heart[6]. Increased acetylcholine levels stimulate M2 muscarinic receptors in the sinoatrial (SA) node of the heart, which decreases the rate of depolarization and slows the heart rate[7][8][9].
Key Monitoring Parameters:
-
Heart Rate and Rhythm: Continuous telemetry is the gold standard for animal studies. In clinical settings, regular monitoring of pulse is recommended[10].
-
Electrocardiogram (ECG): An ECG can provide detailed information on cardiac conduction and identify any potential arrhythmias.
-
Blood Pressure: Monitor for any concurrent changes in blood pressure.
Mitigation Strategies:
-
Dose Adjustment: Bradycardia is often dose-dependent. A reduction in the this compound dose may be necessary if a clinically significant decrease in heart rate is observed.
-
Exclusion Criteria: For clinical studies, patients with pre-existing severe cardiac conditions, such as significant arrhythmias or sick sinus syndrome, may be at higher risk and should be carefully screened[11].
Issue 3: Neurological and Muscular Side Effects (Tremors, Dizziness)
Q1: We are observing fine tremors in our rat models at higher doses of this compound. Is this an expected side effect?
A1: Yes, tremors are a potential cholinergic side effect that can occur with overdosing of this compound (20 mg/kg and above)[7]. This is due to the excessive stimulation of nicotinic receptors at the neuromuscular junction[12]. Dizziness has also been reported in clinical trials[1].
Troubleshooting and Monitoring:
-
Behavioral Observation: Carefully observe and score the severity and frequency of tremors.
-
Dose-response Relationship: Establish the dose at which tremors become apparent and determine if it is within the intended therapeutic window for your study.
-
Electromyography (EMG): In more detailed preclinical studies, EMG can be used to quantify muscle activity and the characteristics of the tremors.
Data on this compound Side Effects from Clinical Trials
The following table summarizes the frequency of common adverse events observed in a clinical trial of this compound at a dose of 15 mg twice daily compared to a placebo group[1].
| Adverse Event | This compound (15 mg BID) - Frequency | Placebo - Frequency |
| Nausea | More Frequent | Less Frequent |
| Vomiting | More Frequent | Less Frequent |
| Dizziness | More Frequent | Less Frequent |
| Headache | More Frequent | Less Frequent |
| Withdrawals due to Adverse Events | 5.9% | 6.1% |
Note: "More Frequent" indicates a higher incidence in the this compound group compared to placebo, as reported in the study, which did not provide specific percentages for these particular events in the main text but highlighted their increased occurrence[1].
Experimental Protocols
Preclinical Safety Pharmacology and Toxicology Assessment of an Acetylcholinesterase Inhibitor (Generalized Protocol)
Objective: To evaluate the safety profile of a novel acetylcholinesterase inhibitor, such as this compound, in a preclinical animal model.
Methodology:
-
Animal Model: Select two appropriate species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per regulatory guidelines.
-
Dose Formulation and Administration: The test compound should be formulated in a suitable vehicle. Administration can be oral (gavage) or intravenous, depending on the intended clinical route.
-
Study Design:
-
Single-Dose Toxicity Study: Administer single escalating doses to different groups of animals. Observe for clinical signs of toxicity and mortality for up to 14 days. Determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Study: Administer the compound daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels (low, mid, high) and a vehicle control.
-
-
Parameters to be Monitored:
-
Clinical Observations: Daily cage-side observations for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations at the beginning and end of the study.
-
Cardiovascular Monitoring: Use telemetry to continuously monitor ECG, heart rate, and blood pressure in a subset of animals.
-
Respiratory Assessment: Use whole-body plethysmography to measure respiratory rate and tidal volume.
-
Neurological Assessment: Conduct a functional observational battery (FOB) to assess sensory, motor, and autonomic function.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups.
Clinical Trial Protocol for Assessing Tolerability of this compound (Based on a Phase 1b/2a Design)
Objective: To assess the safety and tolerability of ascending doses of this compound in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participant Population: Healthy volunteers or patients with the target indication (e.g., mild to moderate Alzheimer's disease).
-
Dosing Regimen:
-
Start with a low single dose of this compound.
-
Gradually escalate the dose in subsequent cohorts of participants, based on the safety and tolerability data from the previous cohort.
-
May include multiple-dose arms where participants receive the drug for a specified period (e.g., 7-14 days).
-
-
Safety and Tolerability Assessments:
-
Adverse Event (AE) Monitoring: Record all AEs, including their severity, duration, and relationship to the study drug.
-
Vital Signs: Monitor blood pressure, heart rate, respiratory rate, and temperature at regular intervals.
-
ECGs: Perform ECGs at baseline and at specified time points after dosing.
-
Laboratory Safety Tests: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.
-
Physical and Neurological Examinations: Conduct at screening and at the end of the study.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments:
-
PK: Collect blood samples at various time points to determine the drug's concentration-time profile, half-life, and other PK parameters.
-
PD: Measure the inhibition of acetylcholinesterase activity in red blood cells as a biomarker of the drug's effect.
-
-
Data Analysis: Summarize safety and tolerability data by dose group. Analyze PK/PD data to establish a dose-response relationship.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the common side effects of this compound.
Caption: Muscarinic M3 Receptor Signaling in Gastrointestinal Smooth Muscle.
Caption: Muscarinic M2 Receptor Signaling in Cardiac Pacemaker Cells.
Caption: Nicotinic Receptor Signaling at the Neuromuscular Junction.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have a better tolerability profile compared to older acetylcholinesterase inhibitors like physostigmine?
A1: this compound's improved tolerability is attributed to several factors. It is significantly less toxic than physostigmine[13][14]. Additionally, its rapid clearance from the blood may reduce the incidence and severity of peripheral cholinergic side effects[1].
Q2: What are the primary mechanisms behind this compound's side effects?
A2: The side effects of this compound are primarily due to its mechanism of action as an acetylcholinesterase inhibitor. By preventing the breakdown of acetylcholine, it increases the concentration of this neurotransmitter at cholinergic synapses throughout the body. This leads to the overstimulation of:
-
Muscarinic receptors: Found in smooth muscle, cardiac muscle, and glands, leading to side effects like nausea, vomiting, diarrhea, bradycardia, and increased secretions[3][9][13].
-
Nicotinic receptors: Located at the neuromuscular junction, which can result in muscle fasciculations and tremors at high doses[12].
Q3: this compound failed in Phase III clinical trials. Was this due to poor tolerability?
A3: While all drugs have side effects, the failure of this compound in Phase III trials was not primarily attributed to poor tolerability. In fact, preliminary reviews of the Phase III data revealed no major safety or tolerability concerns[15]. Some researchers suggest that methodological issues in the clinical trials may have contributed to the failure to demonstrate efficacy[4].
Q4: Is there a way to predict which patients might experience more severe side effects with this compound?
A4: While difficult to predict with certainty for every individual, patients with pre-existing conditions related to the cholinergic system may be more susceptible. For example, individuals with a history of gastrointestinal ulcers, asthma, or certain cardiac conditions like bradycardia should be monitored more closely when using any acetylcholinesterase inhibitor[10]. A new Phase 1b clinical trial is underway to better characterize the dose-response relationship and safety profile of this compound, which will provide more data to guide future studies[2][11].
Q5: What are the non-cholinergic effects of this compound, and do they contribute to its side effect profile?
A5: this compound has been shown to have non-cholinergic actions, including the ability to reduce the production of the amyloid-beta precursor protein (APP)[4]. These effects are being investigated for their potential therapeutic benefits in Alzheimer's disease. Currently, there is no evidence to suggest that these non-cholinergic mechanisms contribute significantly to the common adverse effects, which are predominantly linked to its primary action as an acetylcholinesterase inhibitor.
References
- 1. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound on the Alzheimer's Treatment Horizon, Study 1 [ctv.veeva.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 8. Sinoatrial node - Wikipedia [en.wikipedia.org]
- 9. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 11. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions between developing nerves and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. | BioWorld [bioworld.com]
- 15. Abundance, distribution, mobility and oligomeric state of M2 muscarinic acetylcholine receptors in live cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenserine Dosage and Managing Cholinergic Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Phenserine. The information is designed to help optimize dosage while minimizing cholinergic side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism is to block the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh). This inhibition leads to increased levels and prolonged availability of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[1] In addition to its role as an AChE inhibitor, this compound has been shown to modulate the processing of amyloid precursor protein (APP), suggesting a potential disease-modifying effect in Alzheimer's disease.[2]
Q2: What are the common cholinergic side effects observed with this compound administration in preclinical models?
The cholinergic side effects of this compound are dose-dependent and stem from the overstimulation of the cholinergic system. In preclinical studies with rodents, observed side effects can include:
-
Salivation
-
Lacrimation (tearing)
-
Urinary incontinence
-
Diarrhea
-
Gastrointestinal distress
-
Emesis (vomiting)
-
Muscle fasciculations and tremors
-
Bradycardia (slowed heart rate)[3]
At higher doses, more severe signs of cholinergic crisis may be observed, such as respiratory distress and seizures.[4]
Q3: At what doses are cholinergic side effects typically observed in rodents?
Q4: How can I prepare this compound for administration in my experiments?
This compound is typically available as a powder. For in vivo experiments, it is recommended to prepare a fresh solution on the day of use. A common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a solution could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. If the compound precipitates, gentle heating and/or sonication can be used to aid dissolution.
Q5: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
Problem: Unexpected severity of cholinergic side effects at a planned dose.
Possible Cause:
-
Individual animal sensitivity.
-
Error in dose calculation or preparation.
-
Interaction with other administered compounds.
Solution:
-
Immediate Action: If an animal displays severe signs of cholinergic toxicity (e.g., respiratory distress, seizures), provide immediate supportive care. This may include ensuring a clear airway and maintaining body temperature.
-
Dose Verification: Double-check all dose calculations and the concentration of the prepared this compound solution.
-
Dose Reduction: In subsequent experiments, start with a lower dose and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model.
-
Staggered Dosing: If administering other compounds, consider a staggered dosing schedule to rule out potential drug-drug interactions that may exacerbate cholinergic effects.
Problem: High variability in the behavioral or physiological response to this compound.
Possible Cause:
-
Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous injection technique).
-
Variability in animal weight, age, or health status.
-
Stress-induced physiological changes affecting drug metabolism and response.
Solution:
-
Standardize Administration: Ensure all personnel are using a consistent and accurate method for drug administration.
-
Homogenize Animal Groups: Use animals of a similar age and weight range and ensure they are in good health before starting the experiment.
-
Acclimatization: Properly acclimate animals to the experimental environment and handling procedures to minimize stress.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to circadian rhythms.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Effects in Rodents
| Dose Range (mg/kg) | Route of Administration | Animal Model | Observed Effects | Reference(s) |
| 1 - 3 | i.p. | Aged Fischer-344 Rats | Improved maze learning, no obvious side effects. | [6] |
| 0.25 - 0.75 | i.p. | Fischer-344 Rats | Attenuated CPP-induced learning deficit. | [7] |
| 1.5 - 10 | i.p. | Fischer-344 Rats | Ameliorated scopolamine-induced learning impairment (7.5 mg/kg was less effective). | [5] |
| up to 15 | Not specified | Rats | Maximal administration reported. | [1] |
| 20 | i.v. | Rats | Reported as not associated with toxicity or death in one source, but as an overdose with cholinergic side effects in another. | [1][8] |
Experimental Protocols
Protocol 1: Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
75 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Tissue homogenate or blood plasma sample
-
This compound (as a control inhibitor, if desired)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare all solutions fresh. Keep the ATCI solution on ice.
-
-
Sample Preparation:
-
For tissue samples, homogenize the tissue in ice-cold phosphate buffer and centrifuge to obtain a clear supernatant.
-
For plasma samples, collect blood and centrifuge to separate the plasma.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL Phosphate Buffer + 50 µL DTNB solution.
-
Control (100% activity): 150 µL Phosphate Buffer + 50 µL DTNB solution + 10 µL of sample.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 50 µL DTNB solution + 10 µL of this compound solution (at desired concentration) + 10 µL of sample.
-
-
Pre-incubation:
-
Add all components except ATCI to the wells.
-
Mix gently and incubate the plate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement in the Rat Brain
This protocol provides a general framework for in vivo microdialysis. Specific stereotaxic coordinates will depend on the brain region of interest.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes and guide cannulae
-
Syringe pump and gastight syringes
-
Artificial cerebrospinal fluid (aCSF)
-
AChE inhibitor (e.g., neostigmine) to be included in the aCSF to prevent ACh degradation
-
Fraction collector
-
Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or LC-MS/MS)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the guide cannula to the desired stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and perfuse with aCSF containing an AChE inhibitor (e.g., 100 nM neostigmine) at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours for the probe to equilibrate with the brain tissue.
-
Begin collecting dialysate samples into vials in a fraction collector at regular intervals (e.g., every 10-20 minutes).
-
Administer this compound (or vehicle) and continue collecting dialysate samples to measure the effect on extracellular ACh levels.
-
-
Sample Analysis:
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for AChE inhibition assay.
Caption: Decision tree for managing cholinergic side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. empendium.com [empendium.com]
- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maze learning in aged rats is enhanced by this compound, a novel anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel acetylcholinesterase inhibitor, attenuates impaired learning of rats in a 14-unit T-maze induced by blockade of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Phenserine in vitro experiments
Welcome to the Technical Support Center for Phenserine In Vitro Experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers address inconsistencies in their results.
Why am I observing inconsistent Acetylcholinesterase (AChE) inhibition with (-)-Phenserine?
Inconsistent AChE inhibition can arise from several factors, ranging from experimental setup to reagent stability. This compound is a potent, pseudo-irreversible, and non-competitive inhibitor of AChE, and achieving consistent results requires careful control of assay conditions.[1][2]
Possible Causes and Troubleshooting Steps:
-
Incorrect Enantiomer: Ensure you are using the correct enantiomer. (-)-Phenserine is the active enantiomer for potent AChE inhibition, while (+)-Phenserine (Posiphen) has weak activity against AChE.[3] The two enantiomers are, however, equipotent in downregulating APP expression.[3]
-
Enzyme Source and Purity: The IC50 value of this compound can vary depending on the source of the AChE (e.g., human erythrocyte vs. Electrophorus electricus).[1][4] Ensure you are using a consistent and high-purity enzyme source for all experiments.
-
Assay Conditions: The Ellman assay, a common method for measuring AChE activity, is sensitive to pH and temperature.[5] Maintain a stable pH (typically 8.0) and temperature throughout the experiment.
-
Reagent Preparation: Prepare fresh solutions of acetylthiocholine (ATC) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for each experiment, as they can degrade over time.
-
Incubation Time: this compound's inhibition is time-dependent due to its pseudo-irreversible nature.[1] Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. A short or variable incubation time will lead to inconsistent inhibition.
Recommended Protocol: AChE Activity Measurement (Ellman Method)
This protocol is adapted from standard methodologies for measuring AChE activity.[4][5]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the Assay Buffer.
-
Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATCh) in the Assay Buffer.
-
This compound Stock: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of your sample (e.g., cell lysate diluted in Assay Buffer) or purified AChE enzyme to the experimental wells.
-
Add 50 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a standardized time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the 1x Substrate Mix (a fresh dilution of ATCh and DTNB in Assay Buffer) to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration to determine the IC50 value.
-
Data Summary: this compound AChE Inhibition
The inhibitory potency of this compound can vary based on the enzyme source. Below is a summary of reported IC50 values.
| Compound | Enzyme Source | IC50 Value | Reference |
| (-)-Phenserine | Human Erythrocyte AChE | 22 nM | [1] |
| (-)-Phenserine | Electrophorus electricus AChE | 13 nM (0.013 µM) | [4] |
| Tolserine | Human Erythrocyte AChE | 8.13 nM | [6] |
| (+)-Phenserine (Posiphen) | Human AChE | Weak/No Inhibition | [3][7] |
Why are my results for Amyloid Precursor Protein (APP) reduction inconsistent?
This compound reduces APP levels by inhibiting the translation of APP mRNA, a mechanism independent of its cholinergic activity.[3][8][9] Both (-)-Phenserine and (+)-Phenserine (Posiphen) are equipotent in this action.[3] Inconsistent results can stem from cell line differences, treatment duration, and the specific APP fragment being measured.
Possible Causes and Troubleshooting Steps:
-
Cell Line Variability: Different cell lines (e.g., human neuroblastoma SH-SY5Y, CHO cells) may have varying basal levels of APP expression and processing, leading to different magnitudes of response.[8][9][10] It is crucial to use a consistent cell line and passage number.
-
Time and Dose Dependence: The reduction of APP and its secreted fragments (like sAPP and Aβ) is both time- and dose-dependent.[11] Short incubation times or suboptimal concentrations may not yield a significant effect. A time-course and dose-response experiment is recommended to establish optimal conditions for your specific cell line. For example, in CHO cells, a 48-hour treatment with 25 µM this compound showed a ~51% reduction in APP levels.[10]
-
Post-Transcriptional Mechanism: this compound acts at the translational level without altering APP mRNA levels.[8][9] If you are measuring mRNA via qPCR, you will not see a change. The effect must be measured at the protein level (e.g., via Western Blot or ELISA).
-
Antibody Specificity: When using Western Blot or ELISA, ensure your antibodies are specific for the APP fragment of interest (full-length APP, sAPPα, Aβ, etc.).
Visualization of this compound's Dual Mechanism
The following diagram illustrates the two primary signaling pathways affected by (-)-Phenserine.
Caption: Dual mechanism of this compound action.
I'm observing unexpected cytotoxicity at higher concentrations. Is this normal?
Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations.
Possible Causes and Troubleshooting Steps:
-
Concentration: Studies in SH-SY5Y cells have shown that this compound is well-tolerated at concentrations below 100 µM.[12] However, at 100 µM, substantial cell death was observed.[13] It is critical to perform a dose-response curve to determine the optimal therapeutic window for your experiments, balancing efficacy with cell viability.
-
Neurotrophic Effects: Interestingly, at certain concentrations (e.g., 30 µM in SH-SY5Y cells), this compound can be neurotrophic, increasing cell viability.[12] This can result in an inverted U-shaped dose-response curve for cell death.[13]
-
Cell Line Sensitivity: Different cell lines will have different sensitivities. Always perform a standard cytotoxicity assay (e.g., MTS, LDH, or Trypan Blue exclusion) in parallel with your primary experiment to monitor cell health.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).
Troubleshooting Workflow: Inconsistent Experimental Results
This workflow provides a logical sequence of steps to diagnose issues with your this compound experiments.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the Scientific Exploration of Sativan
For scientific researchers delving into the properties and applications of the isoflavonoid Sativan, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific researcher intents. From foundational discovery to comparative validation, these keywords will guide researchers to the precise information needed to advance their work with this plant-derived compound.
Sativan, scientifically known as (-)-sativan, is a methoxyisoflavan found in various plants, including alfalfa (Medicago sativa).[1] With a chemical formula of C17H18O4 and a CAS number of 41743-86-6, this compound is a subject of interest for its potential biological activities.[1][2] The following table provides a structured guide for researchers to effectively navigate the existing body of knowledge and identify new avenues of investigation related to Sativan.
| Category | Long-tail Keyword |
| Foundational & Exploratory | (-)-sativan natural sources and isolation |
| Sativan biosynthesis pathway in Medicago sativa | |
| Biological activity of Sativan isoflavonoid | |
| Sativan molecular structure and stereochemistry | |
| Physicochemical properties of crystalline Sativan | |
| Sativan discovery and historical research | |
| In vitro antioxidant potential of Sativan | |
| Sativan interaction with cellular receptors | |
| Preliminary toxicity screening of Sativan | |
| Sativan metabolites in plant tissues | |
| Methodological & Application | High-performance liquid chromatography for Sativan quantification |
| Sativan extraction protocol from plant material | |
| Nuclear magnetic resonance spectroscopy for Sativan characterization | |
| Mass spectrometry analysis of Sativan derivatives | |
| Cell-based assays to evaluate Sativan efficacy | |
| Synthesis of Sativan analogues for structure-activity relationship studies | |
| Using Sativan as a biomarker in plant metabolomics | |
| Sativan delivery systems for in vivo studies | |
| Protocol for assessing Sativan's anti-inflammatory effects | |
| Application of Sativan in agricultural research | |
| Troubleshooting & Optimization | Improving Sativan yield during plant extraction |
| Overcoming Sativan solubility issues in aqueous solutions | |
| Sativan stability testing in different solvents | |
| Troubleshooting Sativan peak tailing in HPLC | |
| Optimizing reaction conditions for Sativan synthesis | |
| Minimizing Sativan degradation during sample preparation | |
| Cell culture contamination issues in Sativan experiments | |
| Enhancing the bioavailability of Sativan for animal studies | |
| Refining purification methods for high-purity Sativan | |
| Addressing matrix effects in Sativan mass spectrometry | |
| Validation & Comparative | Comparing the bioactivity of Sativan and its glycosides |
| Sativan versus other isoflavonoids in antioxidant assays | |
| Cross-validation of Sativan quantification methods | |
| In vivo validation of Sativan's pharmacological effects | |
| Comparative study of Sativan from different plant sources | |
| Validating the mechanism of action of Sativan | |
| Reproducibility of Sativan's effects in different cell lines | |
| Sativan's efficacy compared to synthetic analogues | |
| Independent verification of published Sativan research | |
| Benchmarking Sativan's performance against known inhibitors |
References
Validation & Comparative
Unlocking Research Precision: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for D,L-Mevalonic Acid Lactone-d3
For scientific researchers navigating the complexities of metabolic pathways and quantitative analysis, precision in language is as critical as precision in the lab. This comprehensive list of SEO-driven, long-tail keywords related to "D,L-Mevalonic Acid Lactone-d3" is designed to streamline the search for foundational knowledge, methodological guidance, and advanced troubleshooting, ultimately guiding more effective content creation for this highly specific audience.
The keywords are meticulously categorized based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structure allows for the targeted discovery of information, whether a researcher is at the initial stages of understanding the compound or is seeking to refine and validate sophisticated experimental protocols.
Below is a detailed table of long-tail keywords tailored to the nuanced needs of the scientific community.
| Category | Long-tail Keyword |
| Foundational & Exploratory | D,L-Mevalonic Acid Lactone-d3 chemical properties |
| D,L-Mevalonic Acid Lactone-d3 CAS number 61219-76-9[1][2] | |
| D,L-Mevalonic Acid Lactone-d3 molecular weight[1] | |
| D,L-Mevalonic Acid Lactone-d3 synthesis and purification | |
| D,L-Mevalonic Acid Lactone-d3 metabolic fate | |
| Role of D,L-Mevalonic Acid Lactone-d3 in cholesterol biosynthesis | |
| D,L-Mevalonic Acid Lactone-d3 as a labeled metabolite[1] | |
| Understanding the mevalonate pathway intermediates[3][4] | |
| D,L-Mevalonic Acid Lactone-d3 stability and storage | |
| Isotopic purity of D,L-Mevalonic Acid Lactone-d3 | |
| Methodological & Application | Using D,L-Mevalonic Acid Lactone-d3 as an internal standard in LC-MS |
| D,L-Mevalonic Acid Lactone-d3 for quantitative metabolomics | |
| Application of D,L-Mevalonic Acid Lactone-d3 in isoprenoid research | |
| D,L-Mevalonic Acid Lactone-d3 for metabolic flux analysis | |
| Protocol for D,L-Mevalonic Acid Lactone-d3 in cell culture studies | |
| D,L-Mevalonic Acid Lactone-d3 in GC-MS analysis of organic acids | |
| Sample preparation for D,L-Mevalonic Acid Lactone-d3 analysis | |
| D,L-Mevalonic Acid Lactone-d3 in clinical chemistry assays | |
| Measuring mevalonic acid in urine using a deuterated standard[5] | |
| D,L-Mevalonic Acid Lactone-d3 for studying statin effects | |
| Troubleshooting & Optimization | Troubleshooting deuterium-hydrogen exchange in mass spectrometry[6] |
| Optimizing internal standard concentration of D,L-Mevalonic Acid Lactone-d3 | |
| Minimizing matrix effects with D,L-Mevalonic Acid Lactone-d3 in LC-MS[7][8][9][10][11] | |
| Improving peak shape for D,L-Mevalonic Acid Lactone-d3 in chromatography | |
| D,L-Mevalonic Acid Lactone-d3 stability in different biological matrices | |
| Preventing ion suppression with D,L-Mevalonic Acid Lactone-d3 | |
| D,L-Mevalonic Acid Lactone-d3 fragmentation pattern in mass spectrometry | |
| Addressing poor recovery of D,L-Mevalonic Acid Lactone-d3 during extraction | |
| Calibration curve issues with D,L-Mevalonic Acid Lactone-d3 | |
| Impact of pH on D,L-Mevalonic Acid Lactone-d3 stability and analysis | |
| Validation & Comparative | Validation of analytical methods using D,L-Mevalonic Acid Lactone-d3[12] |
| Accuracy and precision with D,L-Mevalonic Acid Lactone-d3 internal standard | |
| Comparing D,L-Mevalonic Acid Lactone-d3 with 13C-labeled standards | |
| D,L-Mevalonic Acid Lactone-d3 vs non-labeled mevalonolactone in assays | |
| Inter-laboratory comparison of methods using D,L-Mevalonic Acid Lactone-d3 | |
| Linearity and range for D,L-Mevalonic Acid Lactone-d3 quantification | |
| Limit of detection and quantification for D,L-Mevalonic Acid Lactone-d3 | |
| Cross-validation of D,L-Mevalonic Acid Lactone-d3 with other analytical techniques | |
| Specificity and selectivity of D,L-Mevalonic Acid Lactone-d3 in complex samples | |
| Performance evaluation of D,L-Mevalonic Acid Lactone-d3 as an internal standard |
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating Phenserine's Dual Therapeutic Strategy in Alzheimer's Disease: An In Vivo Comparative Guide
Phenserine, a synthetic derivative of physostigmine, has been a subject of significant research in the context of Alzheimer's disease (AD) due to its proposed dual mechanism of action. Unlike traditional therapies that offer only symptomatic relief, this compound was developed to both alleviate cognitive symptoms and potentially modify the disease's progression. This guide provides an objective comparison of this compound's performance against relevant alternatives, supported by in vivo experimental data, to validate its two-pronged therapeutic approach.
Dual Mechanism of Action: A Two-Front Attack on Alzheimer's
This compound's therapeutic potential is rooted in two distinct biological activities:
-
Symptomatic Relief via Acetylcholinesterase (AChE) Inhibition: By acting as a selective, reversible inhibitor of acetylcholinesterase, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1][2][3] This cholinergic enhancement is a well-established strategy for improving memory and cognitive functions in individuals with Alzheimer's disease.[2]
-
Disease Modification via Anti-Amyloid Activity: Independent of its effect on AChE, this compound has been shown to reduce the levels of β-amyloid precursor protein (APP) and the subsequent toxic β-amyloid (Aβ) peptides.[3][4] It achieves this by post-transcriptionally regulating the translation of APP mRNA, specifically by interacting with a regulatory element in the 5'-untranslated region (5'-UTR).[4][5][6] This mechanism targets a core pathological hallmark of Alzheimer's disease—the accumulation of amyloid plaques.
The enantiomer of (-)-Phenserine, known as (+)-Phenserine or Posiphen, is a crucial tool for dissecting these two mechanisms. While (-)-Phenserine is a potent AChE inhibitor, Posiphen is significantly weaker in this regard.[5][7] However, both enantiomers are equipotent in their ability to reduce APP and Aβ levels, making Posiphen an ideal control for studying the anti-amyloid effects in isolation.[5][7]
Comparative Analysis of In Vivo Performance
The following tables summarize quantitative data from in vivo studies, comparing this compound and its enantiomer, Posiphen, to other relevant compounds.
Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition and Cognitive Enhancement
| Compound | Animal Model | Key Finding | Comparison/Alternative | Reference |
| (-)-Phenserine | Rats (Scopolamine-treated) | Improved performance in Morris water maze. | Effective in attenuating scopolamine-induced memory impairment. | [8] |
| (-)-Phenserine | Rats (Aged) | Enhanced learning in a 14-unit T-maze. | Showed cognitive benefits in age-related impairment. | [3][8] |
| (-)-Phenserine | Rats | Increased extracellular acetylcholine levels in the striatum up to threefold. | Demonstrates direct in vivo target engagement. | [2] |
| Physostigmine | (Parent Compound) | Higher toxicity compared to this compound. | This compound offers a significantly improved safety profile. | [3][9] |
| Tacrine | (AChE Inhibitor) | Associated with a high incidence of hepatotoxicity. | This compound demonstrates fewer significant side effects in preliminary assessments. | [8] |
| (+)-Phenserine (Posiphen) | N/A | Weak AChE inhibitor. | Serves as a control for non-cholinergic effects. | [5][7] |
Table 2: In Vivo Anti-Amyloid Activity
| Compound | Animal Model | Dosage | Duration | Key Finding | Reference |
| (-)-Phenserine | Mice | 7.5 mg/kg/day | 21 days | Lowered levels of actin-adjusted APP (did not reach significance). | [10] |
| (+)-Phenserine (Posiphen) | Mice | ≥15 mg/kg/day | 21 days | Significantly lowered brain Aβ40 and Aβ42 levels compared to controls. | [10] |
| (+)-Phenserine (Posiphen) | Mice | 7.5-75 mg/kg/day | 21 days | Significantly decreased total APP levels in a dose-dependent manner. | [10] |
| (+)-Phenserine (Posiphen) | AD Transgenic Mice (Tg2576) | Systemic Treatment | 16 days | Significantly elevated neurogenesis marker (DCX) and brain-derived neurotrophic factor (BDNF). | [11] |
| (-)-Phenserine | AD Patients (Small study) | 5-10 mg b.i.d. | 12 weeks | Trended towards reducing β-APP and Aβ levels in plasma samples. | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key in vivo experiments cited in this guide.
Protocol 1: Quantification of APP and Aβ in Mouse Brain
-
Objective: To measure the effect of this compound and Posiphen on brain amyloid precursor protein (APP) and β-amyloid (Aβ) levels.
-
Animal Model: Male C57BL mice.
-
Drug Administration: Daily intraperitoneal (i.p.) injections of Posiphen (7.5-75 mg/kg), this compound (7.5 mg/kg), or saline (control) for 21 consecutive days.
-
Tissue Processing: Following the treatment period, mice are euthanized, and cerebral cortex hemispheres are collected. Tissues are homogenized in a lysis buffer containing protease inhibitors.
-
APP Quantification (Western Blot):
-
Protein concentrations of the brain homogenates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against APP and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry. APP levels are normalized to the loading control and tissue mass.
-
-
Aβ Quantification (ELISA):
-
Brain homogenates are subjected to guanidine HCl extraction to solubilize Aβ peptides.
-
Commercially available ELISA kits specific for Aβ40 and Aβ42 are used to measure the concentrations of these peptides in the extracts according to the manufacturer's instructions.
-
Results are compared between treatment groups and the control group.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons to the control group. A p-value of < 0.05 is considered statistically significant.
Protocol 2: Morris Water Maze for Cognitive Assessment
-
Objective: To assess spatial learning and memory in a rodent model of cognitive impairment.
-
Animal Model: Rats with scopolamine-induced cholinergic dysfunction, which mimics cognitive deficits seen in AD.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For several consecutive days, rats are given multiple trials to find the hidden platform. The starting position is varied for each trial.
-
Drug Administration: this compound or a vehicle control is administered prior to the testing sessions. Scopolamine is administered to induce cognitive impairment.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
-
Data Collection: An overhead camera tracks the rat's movement. Key metrics include:
-
Escape Latency: Time taken to find the platform during acquisition trials.
-
Path Length: The distance traveled to find the platform.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.
-
-
Statistical Analysis: Performance metrics are compared between the this compound-treated group and the control group using repeated measures ANOVA for the acquisition phase and t-tests or ANOVA for the probe trial data.
Conclusion
The in vivo evidence strongly supports this compound's dual mechanism of action. Its efficacy as an acetylcholinesterase inhibitor for symptomatic cognitive improvement is well-documented in animal models and is comparable to or better than older compounds in terms of safety.[3][8] More significantly, the non-cholinergic, anti-amyloid activity of this compound and its enantiomer Posiphen has been validated in vivo, demonstrating a clear reduction in brain APP and Aβ levels in mice.[10] This second mechanism distinguishes this compound from standard AChE inhibitors and positions it as a potential disease-modifying agent, capable of targeting the underlying pathology of Alzheimer's disease. The use of its cholinergically weak enantiomer, Posiphen, has been instrumental in confirming that the anti-amyloid effect is a distinct and independent property of the molecule's core structure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. An Overview of this compound Tartrate, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]
- 10. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenserine and Other Acetylcholinesterase Inhibitors in the Context of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Phenserine, a novel Acetylcholinesterase (AChE) inhibitor, with other established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine, primarily for the symptomatic treatment of Alzheimer's disease (AD). The comparison focuses on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
Introduction to Acetylcholinesterase Inhibitors
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature is the deficiency of the neurotransmitter acetylcholine (ACh) due to the loss of cholinergic neurons. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission to alleviate some of the cognitive symptoms of AD. While current AChE inhibitors provide symptomatic relief, they do not halt the underlying progression of the disease.
Comparative Analysis of AChE Inhibitors
This compound stands out from other AChE inhibitors due to its dual mechanism of action. Beyond inhibiting AChE, it also demonstrates anti-amyloid activity by modulating the synthesis of amyloid-β precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.
Mechanism of Action
-
This compound: A selective, reversible inhibitor of AChE. Uniquely, it also post-transcriptionally regulates the translation of APP mRNA, reducing the production of both APP and its subsequent product, the amyloid-β (Aβ) peptide. This non-cholinergic mechanism offers the potential for disease-modifying effects. The (-)-phenserine enantiomer is primarily responsible for AChE inhibition, while both enantiomers are equipotent in reducing APP expression.
-
Donepezil: A centrally acting, reversible, and selective inhibitor of AChE. By inhibiting the breakdown of acetylcholine, it enhances cholinergic transmission.
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE). Its carbamate moiety binds to the enzymes for a prolonged period, leading to sustained inhibition.
-
Galantamine: A reversible, competitive AChE inhibitor. It also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances the receptor's response to acetylcholine, providing a dual cholinergic mechanism.
Caption: Mechanisms of action for various AChE inhibitors.
Data Presentation: Comparative Summary
| Feature | This compound | Donepezil | Rivastigmine | Galantamine |
| Primary Mechanism | Reversible AChE Inhibition | Reversible AChE Inhibition | Pseudo-irreversible AChE & BuChE Inhibition | Reversible, Competitive AChE Inhibition |
| Secondary Mechanism | Reduces APP synthesis | Potential anti-inflammatory and neuroprotective effects | Inhibition of Butyrylcholinesterase (BuChE) | Positive allosteric modulation of nicotinic receptors |
| Reversibility | Reversible | Reversible | Pseudo-irreversible | Reversible |
| Selectivity | AChE selective | AChE selective | AChE and BuChE | AChE |
| Metabolism | - | Primarily via CYP2D6 and CYP3A4 | Cholinesterase-mediated hydrolysis (minimal CYP involvement) | Primarily via CYP2D6 and CYP3A4 |
| Key Clinical Finding | Showed cognitive benefits in some trials but failed Phase III, possibly due to methodological issues. | Modest symptomatic improvement in cognition and function. | Efficacious in mild to moderate AD and Parkinson's dementia. | Improves cognitive function in mild to moderate AD. |
| Common Adverse Effects | Nausea, tremor (less frequent than other AChEIs) | Nausea, diarrhea, insomnia, muscle cramps | Nausea, vomiting, diarrhea (more frequent with oral vs. patch) | Nausea, vomiting, diarrhea, dizziness |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug performance. Below are protocols for key experiments cited in the evaluation of AChE inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay quantifies the inhibitory potency of compounds on AChE activity.
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 8.0
-
Test compounds (this compound, Donepezil, etc.) and a positive control
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in PBS.
-
Prepare working solutions of DTNB and ATC in PBS.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO, ensuring final concentration does not affect enzyme activity).
-
-
Assay Setup (in 96-well plate):
-
Blank wells: Add 20 µL of PBS.
-
Control wells (100% activity): Add 20 µL of solvent vehicle.
-
Test wells: Add 20 µL of diluted test compounds.
-
-
Enzyme Addition: Add 20 µL of AChE working solution to all wells except the blank.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation:
-
Add 120 µL of the DTNB solution to all wells.
-
Add 20 µL of the ATC solution to all wells to start the reaction.
-
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Caption: Workflow for an in vitro AChE inhibition assay.
In Vivo Cognitive Assessment (Morris Water Maze)
This test is widely used in animal models of AD to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in the disease.
Principle: A mouse is placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The mouse learns the platform's location by using distal visual cues around the room.
Apparatus:
-
A circular water tank (pool), typically 120-150 cm in diameter.
-
An escape platform (10-15 cm diameter) submerged 1 cm below the water surface.
-
Water made opaque with non-toxic white paint or milk powder.
-
A video camera mounted above the pool, connected to a tracking system.
-
Various extra-maze visual cues (e.g., posters with distinct shapes) placed around the pool.
Procedure:
-
Acclimation: Handle the mice for several days before the experiment to reduce stress.
-
Visible Platform Training (1 day):
-
The platform is made visible by attaching a colored flag.
-
Place the mouse into the water facing the pool wall from one of four designated start positions (N, S, E, W).
-
Allow the mouse to swim and find the platform. If it doesn't find it within 60 seconds, gently guide it.
-
Let the mouse remain on the platform for 15-20 seconds.
-
Repeat for 4-6 trials, with the platform in a different quadrant each time. This phase ensures the mouse understands the task's objective is to find the platform to escape the water.
-
-
Hidden Platform Training (Acquisition Phase, 4-5 days):
-
The platform is hidden (submerged, flag removed), and its location is kept constant throughout this phase.
-
Conduct 4 trials per day for each mouse, starting from a different quadrant in a quasi-random order for each trial.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path length.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds.
-
-
Probe Trial (Memory Retention, Day after last training day):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position for a single 60-second trial.
-
Record and analyze the time spent in the target quadrant (where the platform used to be), the number of times the mouse crosses the exact former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition: Compare the escape latency and path length across training days. A significant decrease indicates learning.
-
Probe Trial: A significant preference for the target quadrant (more time spent, more crossings) compared to other quadrants indicates good spatial memory retention. Compare these metrics between the drug-treated group and the control group.
-
Clinical Trial Insights
-
This compound: Phase II trials showed that this compound was well-tolerated and produced some statistically significant cognitive benefits. However, it failed in Phase III trials. This failure has been partly attributed to methodological issues in the trial design, such as excessive variance in clinical outcomes and suboptimal dosing. A new double-blinded clinical study comparing this compound to Donepezil was initiated in 2018 to re-evaluate its efficacy with an optimized dose formulation.
-
Donepezil, Rivastigmine, Galantamine: These drugs have all successfully completed Phase III trials and are approved for the treatment of mild to moderate Alzheimer's disease. Their clinical efficacy is generally modest, providing a temporary improvement in cognitive scores (e.g., ADAS-Cog) and global function.
Conclusion
This compound presents a compelling profile as an AChE inhibitor due to its unique dual mechanism of action, which targets both symptomatic cholinergic deficits and the underlying amyloid pathology of Alzheimer's disease. While it has demonstrated a favorable safety profile and some evidence of cognitive improvement, its journey through clinical trials has been challenging. Methodological rigor in future trials will be paramount to definitively establish its clinical utility.
In comparison, Donepezil, Rivastigmine, and Galantamine are established first-line symptomatic treatments for AD. They differ in their specific interactions with cholinesterases and other receptors, which can influence their efficacy and side-effect profiles in individual patients. The development of drugs like this compound underscores a critical shift in AD therapeutic strategy, moving from purely symptomatic relief towards potentially disease-modifying interventions. Continued research and well-designed clinical trials are essential to validate these novel approaches and bring more effective treatments to patients.
The Phenserine Puzzle: Re-examining Preclinical Neuroprotection in Alzheimer's Disease
A Comparative Guide for Researchers
Phenserine, a dual-action acetylcholinesterase inhibitor and amyloid precursor protein (APP) synthesis inhibitor, once showed significant promise in preclinical models of Alzheimer's disease. However, its journey through clinical trials ended in a Phase III failure, raising critical questions about the translatability of its initial neuroprotective findings. This guide provides a comparative analysis of this compound's preclinical data, the complexities surrounding its clinical translation, and how it measures up against other amyloid-targeting therapies.
This compound's Preclinical Performance: A Tale of Two Mechanisms
This compound's initial appeal lay in its two-pronged approach to tackling Alzheimer's pathology: enhancing cholinergic function and reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.
In Vitro Evidence of Amyloid-Beta Reduction
Preclinical studies in cell culture demonstrated this compound's ability to lower Aβ levels. In human neuroblastoma SH-SY5Y cells, this compound was shown to reduce the levels of APP, the precursor to Aβ. This effect was attributed to its interaction with the 5'-untranslated region of APP mRNA, thereby inhibiting its translation into protein.
In Vivo Cognitive Enhancement
In animal models, this compound demonstrated cognitive benefits. A key study in aged Fischer-344 rats showed that treatment with (-)-Phenserine (1-3 mg/kg, i.p.) for five days significantly reduced the number of errors in a 14-unit T-maze, a task designed to assess learning and memory.[1][2] This cognitive improvement was observed without notable side effects at the effective doses.[1]
The Replication Question: A Clinical Trial Conundrum
Comparative Analysis with Alternative Amyloid-Targeting Strategies
To provide context for this compound's preclinical findings, it is useful to compare them with other therapeutic approaches aimed at reducing Aβ. The following tables summarize the preclinical performance of this compound alongside three other notable anti-amyloid agents: Aducanumab (a monoclonal antibody), Verubecestat (a BACE1 inhibitor), and Semagacestat (a γ-secretase inhibitor).
Table 1: Comparison of Preclinical Aβ Reduction
| Compound | Mechanism of Action | Model System | Treatment Details | Key Findings on Aβ Reduction | Citations |
| This compound | APP Synthesis Inhibition | Human Neuroblastoma (SH-SY5Y) cells | 5-50 µM | Dose-dependent reduction in APP and Aβ levels. | [5] |
| Mice | Not specified | Up to 50% reduction in Aβ42. | [5] | ||
| Aducanumab | Monoclonal antibody targeting aggregated Aβ | Transgenic mouse model of AD | Dose-dependent | Enters the brain, binds parenchymal Aβ, and reduces soluble and insoluble Aβ. | [6][7] |
| APP/PS1xTau22 mouse model | 30 mg/kg weekly for 3 months | Significantly lower Aβ plaque coverage in hippocampus and cortex. | [8] | ||
| Verubecestat | BACE1 Inhibitor | Rats and Monkeys | Acute and chronic administration | Reduced plasma, CSF, and brain concentrations of Aβ40 and Aβ42. | [9] |
| Tg2576-AβPPswe mice (18-22 months) | 12-week treatment | >90% reduction in plasma and 62-68% reduction in CSF Aβ40 and Aβ42. Significantly suppressed total brain Aβ40 and Aβ42 accumulation. | [10] | ||
| Semagacestat | γ-secretase Inhibitor | PDAPP transgenic mice | 30mg/kg daily for 5 months | Dose-related reduction in insoluble brain Aβ. | [11] |
| Animals (unspecified) | Dose-dependent | Lowers plasma, CSF, and brain Aβ. | [12] |
Table 2: Comparison of Preclinical Cognitive and Functional Outcomes
| Compound | Model System | Behavioral Assay | Treatment Details | Key Findings on Cognition/Function | Citations |
| This compound | Aged Fischer-344 rats | 14-unit T-maze | 1-3 mg/kg, i.p. for 5 days | Significantly reduced the number of errors. | [1] |
| Rats with NMDA receptor blockade | 14-unit T-maze | 0.25 mg/kg, i.p. | Significantly reduced the number of errors. | [2] | |
| Aducanumab | APP23 mouse model | Spatial memory task | Nine treatments from 13 to 22 months of age | Improvements in memory. | [13] |
| Verubecestat | Not specified | Not specified | Not specified | Preclinical cognitive data not detailed in the provided results. | |
| Semagacestat | Not specified | Not specified | Not specified | Cognitive effects in preclinical models not reported in the provided results. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols referenced in this guide.
In Vitro Aβ Reduction Assay with this compound
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 5 µM, 10 µM, 50 µM) for a specified duration (e.g., 4 or 16 hours).
-
Analysis: Cell lysates and conditioned media are collected. Amyloid-beta (Aβ40 and Aβ42) and amyloid precursor protein (APP) levels are quantified using enzyme-linked immunosorbent assay (ELISA) and Western blotting, respectively.
14-Unit T-Maze for Cognitive Assessment in Rats
-
Apparatus: A maze with 14 choice points (T-junctions) leading to a goal box.
-
Procedure:
-
Habituation/Pre-training: Rats are familiarized with the maze environment and the task requirements, often involving a simpler version of the maze or straight runway.
-
Training: Rats are placed at the start of the maze and must navigate to the goal box to escape a mild foot shock or receive a reward. The number of errors (incorrect turns) is recorded over a series of trials.
-
Drug Administration: The compound being tested (e.g., this compound) or a placebo is administered intraperitoneally (i.p.) at a specified time before the training trials.
-
-
Outcome Measures: The primary endpoint is the number of errors made during the maze navigation. A reduction in errors in the drug-treated group compared to the placebo group indicates improved learning and memory.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound's proposed mechanism of Aβ reduction.
Caption: General experimental workflow for preclinical drug evaluation.
Conclusion
The story of this compound is a cautionary tale in Alzheimer's drug development, highlighting the critical importance of robust clinical trial design to validate promising preclinical findings. While direct replication studies of this compound's initial preclinical successes are scarce, the available data suggest a compound with a sound mechanistic rationale and demonstrable efficacy in animal models. Its failure to translate into a clear clinical benefit appears to be multifactorial, with methodological issues in the pivotal trials playing a significant role.
For researchers, the this compound case underscores the need for:
-
Rigorous and transparent reporting of preclinical studies: Detailed protocols are essential for replication and validation.
-
Careful consideration of translational models: The predictive validity of animal models for human efficacy remains a significant challenge.
-
Meticulous clinical trial design: Minimizing variance and accounting for placebo effects are paramount to obtaining conclusive results.
By comparing the preclinical profile of this compound with that of other amyloid-targeting agents, it is evident that multiple strategies can achieve significant Aβ reduction in preclinical settings. The ultimate success of any of these approaches, however, depends on their ability to navigate the complex path from laboratory to clinic and demonstrate a meaningful impact on the lives of patients with Alzheimer's disease.
References
- 1. Maze learning in aged rats is enhanced by this compound, a novel anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acetylcholinesterase inhibitor, attenuates impaired learning of rats in a 14-unit T-maze induced by blockade of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Was this compound a failure or were investigators mislead by methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Was this compound a Failure or Were Investigators Mislead by Methods...: Ingenta Connect [ingentaconnect.com]
- 5. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Phenserine's Anti-Inflammatory Efficacy: A Comparative Analysis in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of Phenserine, a well-characterized acetylcholinesterase (AChE) inhibitor, as a potent anti-inflammatory agent in various models of neurological disorders. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's anti-inflammatory effects, its comparison with its enantiomer Posiphen, and the underlying molecular mechanisms.
This compound has demonstrated significant efficacy in mitigating neuroinflammation, a key pathological feature in neurodegenerative diseases and traumatic brain injury.[1] Experimental evidence reveals that this compound exerts its anti-inflammatory action through both cholinergic and non-cholinergic pathways.[1]
Comparative Efficacy of this compound and Posiphen
A key comparator in evaluating this compound's anti-inflammatory profile is its enantiomer, Posiphen ((+)-phenserine). While both molecules share a core structure, they exhibit a crucial difference in their mechanism of action: this compound is a potent AChE inhibitor, whereas Posiphen has weak AChE inhibitory activity.[2][3] This distinction allows for the dissection of cholinergic versus non-cholinergic contributions to their therapeutic effects.
In a key in vitro study, both this compound and Posiphen were shown to mitigate glutamate-induced microglial activation, as measured by a reduction in Ionized calcium-binding adapter molecule 1 (IBA1) immunoreactivity.[4] This suggests that non-cholinergic mechanisms, common to both enantiomers, play a role in their anti-inflammatory effects. However, the anti-inflammatory effect of this compound was antagonized by a nicotinic α7 receptor antagonist, indicating the involvement of the cholinergic anti-inflammatory pathway, which is dependent on its AChE inhibitory activity.[4]
Table 1: In Vitro Comparison of this compound and Posiphen on Microglial Activation
| Compound | Model | Biomarker | Outcome |
| This compound | Glutamate-induced neurotoxicity in primary cortical neuronal and BV2 microglial co-culture | IBA1 Immunoreactivity | Significantly mitigated the increase in IBA1 immunoreactivity.[4] |
| Posiphen | Glutamate-induced neurotoxicity in primary cortical neuronal and BV2 microglial co-culture | IBA1 Immunoreactivity | Significantly mitigated the increase in IBA1 immunoreactivity.[4] |
While direct in vivo comparative studies on inflammatory markers are limited, the differential AChE activity suggests that this compound may offer a broader spectrum of anti-inflammatory action in vivo by engaging the cholinergic anti-inflammatory pathway in addition to its other neuroprotective mechanisms.
Performance in In Vivo Models of Neuroinflammation
This compound has been validated in several in vivo models, demonstrating its ability to suppress inflammatory responses and improve functional outcomes.
Table 2: Anti-inflammatory Effects of this compound in In Vivo Models
| Model | Key Findings |
| Traumatic Brain Injury (TBI) | Reduced the ratio of activated to resting microglia; Decreased expression of pro-inflammatory markers IBA1 and TNF-α.[1] |
| Spinal Cord Injury | Significantly reduced inflammatory responses and blood-spinal cord barrier permeability. |
| Ischemia/Reperfusion Injury | Mitigated neuronal apoptosis and decreased expression of glial fibrillary acidic protein (GFAP).[5] |
| Alzheimer's Disease (AD) Mice | Decreased IBA1 immunoreactivity in the cortices. |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through a complex interplay of signaling pathways. The primary mechanism for its cholinergic anti-inflammatory action is through the inhibition of AChE, leading to increased acetylcholine (ACh) levels. ACh then activates α7 nicotinic acetylcholine receptors (α7 nAChRs) on immune cells like microglia, which in turn inhibits the release of pro-inflammatory cytokines.[1][6] This is often referred to as the "cholinergic anti-inflammatory pathway." Additionally, the neuroprotective effects of both this compound and its enantiomer Posiphen have been linked to the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[7]
Figure 1: Cholinergic Anti-inflammatory Pathway of this compound.
The experimental validation of this compound's anti-inflammatory effects relies on robust and well-defined protocols. Below are representative workflows for key assays used in the cited studies.
Figure 2: Immunohistochemistry Workflow for Microglial Activation.
Figure 3: ELISA Workflow for Cytokine Quantification.
Detailed Experimental Protocols
Immunohistochemistry for IBA1
-
Tissue Preparation: Mice are perfused with 4% paraformaldehyde in phosphate-buffered saline (PBS). Brains are dissected, post-fixed, and cryoprotected in sucrose solution. 50 µm thick sections are prepared using a cryostat.
-
Blocking: Sections are washed with PBS containing 0.3% Triton X-100 (PBST) and then blocked for 2 hours at room temperature in PBST containing 1% Bovine Serum Albumin (BSA) and 3% normal goat serum.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a rabbit anti-IBA1 primary antibody (e.g., Wako, #019-19741) diluted 1:1000 in the blocking solution.
-
Secondary Antibody Incubation: After washing in PBST, sections are incubated for 2 hours at room temperature with a goat anti-rabbit secondary antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488) diluted 1:500 in the blocking solution.
-
Imaging and Analysis: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a confocal microscope, and the number and morphology of IBA1-positive cells are quantified using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Sample Preparation: Brain tissue is homogenized in an ice-cold lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected for analysis. Total protein concentration is determined using a BCA protein assay kit.
-
ELISA Procedure: A commercial mouse TNF-α ELISA kit (e.g., from Sigma-Aldrich or Thermo Fisher Scientific) is used according to the manufacturer's instructions.
-
A 96-well plate pre-coated with a capture antibody specific for mouse TNF-α is prepared.
-
Standards and brain homogenate samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
-
Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated, and the concentration of TNF-α in the samples is calculated and normalized to the total protein content.
Conclusion
The available data strongly support the anti-inflammatory effects of this compound in various preclinical models of neurological disorders. Its dual mechanism of action, involving both AChE inhibition and non-cholinergic pathways, provides a compelling rationale for its therapeutic potential. While its enantiomer, Posiphen, also exhibits anti-inflammatory properties, this compound's ability to engage the cholinergic anti-inflammatory pathway may offer an additional therapeutic advantage. Further in vivo studies directly comparing the anti-inflammatory efficacy of this compound and Posiphen are warranted to fully elucidate their respective therapeutic profiles.
References
- 1. Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha7 nicotinic receptors as novel therapeutic targets for inflammation-based diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Phenserine and Rivastigmine
- 1. Solved: The common name of benzene-1,2-dicarboxylic acid is Malonic acid Succinic acid Phenylaceti [Chemistry] [gauthmath.com]
- 2. Phthalic acid - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1,2-Benzenedicarboxylic acid [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phthalic acid (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenserine
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Phenserine is paramount. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, a cholinesterase inhibitor, in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2].
In the event of exposure, follow these immediate first aid measures:
-
Eyes: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention[2].
-
Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical help. Contaminated clothing should be removed and washed before reuse[2].
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical assistance[2].
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials must be carried out in accordance with applicable federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies for pharmaceutical waste[3][4].
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid this compound waste, including unused or expired compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved sharps container.
Important Note: Under the EPA's Subpart P regulations, the flushing of hazardous pharmaceutical waste down the drain is strictly prohibited for healthcare facilities, a best practice that should be adopted by all research laboratories[3].
Step 2: Temporary Storage
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Hazardous pharmaceutical waste is typically disposed of via high-temperature incineration at a permitted treatment facility[3][4][5].
Summary of Key this compound Data
| Property | Data | Citation |
| Chemical Formula | C₂₀H₂₃N₃O₂ | [6][7] |
| Molecular Weight | 337.42 g/mol | [6][7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage Temperature | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | [7] |
| Primary Hazards | Skin irritant, eye irritant, respiratory irritant | [1] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste from a laboratory setting.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. (-)-Phenserine | C20H23N3O2 | CID 192706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. This compound (2967) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. medkoo.com [medkoo.com]
Safeguarding Research: A Comprehensive Guide to Handling Phenserine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Phenserine. As a next-generation acetylcholinesterase (AChE) inhibitor, this compound requires meticulous handling to prevent accidental exposure and ensure the integrity of research.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the foundation of safe handling for any hazardous chemical. For this compound, the following PPE is recommended based on guidelines for potent compounds and acetylcholinesterase inhibitors.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn with side shields to protect against splashes. |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice.[2] |
| Glove Selection | Due to the absence of specific permeation data for this compound, it is advisable to select gloves with proven resistance to a broad range of chemicals. Regularly inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, and immediately if contaminated. | |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or made of a low-permeability fabric, should be worn.[2] |
| Apron/Gown | A chemical-resistant apron or gown should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All work with solid or concentrated this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram and steps outline a safe handling procedure for this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Don all required PPE as outlined in the table above. Ensure gloves are properly fitted and inspected.
-
Prepare the work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable liners.
-
Gather all necessary equipment and reagents before handling the compound to minimize movement in and out of the fume hood.
-
-
Handling:
-
When weighing solid this compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Handle the solid with care to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Segregate all waste streams as described in the disposal plan below.
-
Doff PPE in a designated area, removing the most contaminated items first (e.g., outer gloves), to avoid cross-contamination. Wash hands thoroughly after removing all PPE.
-
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment. All waste generated from handling this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats, etc.), absorbent liners, and any other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Maintain clear and accurate records of all disposed waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
